molecular formula C37H49N5O8S B12430685 (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Numéro de catalogue: B12430685
Poids moléculaire: 723.9 g/mol
Clé InChI: XBSRXFHNSDMYAG-CZMLNRTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a useful research compound. Its molecular formula is C37H49N5O8S and its molecular weight is 723.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H49N5O8S

Poids moléculaire

723.9 g/mol

Nom IUPAC

tert-butyl N-[2-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]ethyl]carbamate

InChI

InChI=1S/C37H49N5O8S/c1-23-31(51-22-40-23)25-10-8-24(9-11-25)19-39-33(45)29-18-26(43)20-42(29)34(46)32(36(2,3)4)41-30(44)21-49-28-14-12-27(13-15-28)48-17-16-38-35(47)50-37(5,6)7/h8-15,22,26,29,32,43H,16-21H2,1-7H3,(H,38,47)(H,39,45)(H,41,44)/t26-,29+,32-/m1/s1

Clé InChI

XBSRXFHNSDMYAG-CZMLNRTDSA-N

SMILES isomérique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O

SMILES canonique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide on (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, a crucial linker-ligand conjugate for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, enabling the targeted degradation of specific proteins of interest.

Core Structure and Properties

This compound, also known by its synonym VH032-O-Ph-PEG1-NH-Boc, is a synthetic chemical compound designed for use in the field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate. The core structure features the (S,R,S)-AHPC moiety, which serves as a high-affinity ligand for the VHL E3 ubiquitin ligase. This is connected via a phenoxy-PEG1 linker to a Boc-protected amine, which allows for straightforward conjugation to a ligand for a target protein.

The specific stereochemistry of the AHPC core is critical for its activity, with the (S,R,S) conformation being the active form for VHL recruitment, while other isomers, such as the (S,S,S) form, serve as inactive controls in experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2409007-40-3[1]
Molecular Formula C37H50N5O8SInferred from related structures
Molecular Weight 724.89 g/mol Inferred from related structures
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in DMSO, DMFGeneral observation for similar compounds
Storage Store at -20°C to -80°C[2]

Mechanism of Action in PROTACs

This compound is a key component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three parts: a ligand for an E3 ubiquitin ligase, a linker, and a ligand for a target protein.

The (S,R,S)-AHPC moiety of the molecule binds to the VHL E3 ligase. When the other end of the PROTAC (which is synthesized by conjugating a target-specific ligand to the deprotected amine of this compound) binds to its target protein, a ternary complex is formed between the VHL E3 ligase, the PROTAC, and the target protein. This proximity induces the ubiquitination of the target protein by the E3 ligase. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-O-Ph-PEG1-Linker-Target Ligand VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds VHL_PROTAC_Target VHL-PROTAC-Target Complex Ubiquitination Polyubiquitination VHL_PROTAC_Target->Ubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Leads to

PROTAC Mechanism of Action

Application in Targeting the PRC2 Complex

A notable application of linkers derived from this compound is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2). Specifically, a PROTAC utilizing a similar amine-terminated linker has been successfully used to degrade Embryonic Ectoderm Development (EED), a core component of the PRC2 complex.[3][4]

The PRC2 complex is a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with gene silencing. By degrading EED, the entire PRC2 complex is destabilized, leading to the degradation of other core components like EZH2 and SUZ12. This abrogates the methyltransferase activity of PRC2, leading to a decrease in H3K27 trimethylation and the reactivation of silenced genes.

PRC2_Signaling_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) EED EED (Core Component) Histone Histone H3 EZH2->Histone Methylates K27 SUZ12 SUZ12 (Core Component) Chromatin Chromatin Compaction EED->Chromatin Promotes Proteasome_Deg Proteasomal Degradation of PRC2 Complex EED->Proteasome_Deg H3K27me3 H3K27me3 (Trimethylation) Histone->H3K27me3 Becomes H3K27me3->EED Recognized by GeneSilencing Gene Silencing Chromatin->GeneSilencing Leads to EED_PROTAC EED-targeting PROTAC (utilizing (S,R,S)-AHPC linker) EED_PROTAC->EED Binds to VHL_E3 VHL E3 Ligase EED_PROTAC->VHL_E3 Recruits VHL_E3->Proteasome_Deg Induces

PRC2 Signaling and PROTAC Intervention

Table 2: Biological Activity of an EED-Targeting PROTAC (PROTAC EED degrader-1)

ParameterValueCell LineReference
pKD for EED 9.02-[2]
pIC50 for PRC2 8.17-[5]
GI50 (14 days) 0.045 µMKarpas422 (EZH2 mutant DLBCL)[5]

Experimental Protocols

General Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this linker typically involves a modular approach. The following is a generalized protocol:

  • Deprotection of the Boc Group: The Boc-protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine linker-ligand.

  • Amide Coupling: The resulting amine is then coupled with a carboxylic acid-functionalized ligand for the target protein of interest. This reaction is typically mediated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

  • Purification: The final PROTAC is purified using standard chromatographic techniques, such as reversed-phase HPLC.

Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection AmineLinker Amine-functionalized Linker-Ligand Deprotection->AmineLinker Coupling Amide Coupling (e.g., HATU/DIPEA) AmineLinker->Coupling TargetLigand Target Ligand with Carboxylic Acid TargetLigand->Coupling CrudePROTAC Crude PROTAC Coupling->CrudePROTAC Purification Purification (e.g., HPLC) CrudePROTAC->Purification FinalPROTAC Purified PROTAC Purification->FinalPROTAC

General PROTAC Synthesis Workflow
Western Blot Analysis for Protein Degradation

This protocol is used to assess the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., Karpas422) at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a negative control (a structurally similar but inactive PROTAC).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Conclusion

This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase and the presence of a modifiable linker make it a key building block for the synthesis of potent and selective PROTACs. The successful use of related linkers in the degradation of challenging targets like EED highlights the potential of this technology in both basic research and therapeutic development. This guide provides a foundational understanding of its properties, mechanism of action, and experimental application to facilitate its effective use in the laboratory.

References

The Role of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a crucial building block in the synthesis of specific Proteolysis Targeting Chimeras (PROTACs). It functions as a pre-fabricated E3 ligase ligand-linker conjugate, streamlining the development of PROTACs that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. This technical guide provides an in-depth analysis of its components, its application in the synthesis of EED-targeting PROTACs, and the experimental methodologies used to characterize these powerful research tools.

Core Components and Their Functions

The molecule can be deconstructed into three key functional units:

  • (S,R,S)-AHPC (VH032-NH2) : This moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its specific stereochemistry is essential for binding to the VHL protein, a critical step in hijacking the cellular ubiquitin-proteasome system.[3] By incorporating this ligand, a PROTAC can recruit the VHL E3 ligase to a specific protein of interest.[2]

  • -O-Ph-PEG1- (Phenoxy-PEG1 linker) : This component is a short polyethylene (B3416737) glycol (PEG) linker. In PROTAC design, the linker's length and composition are critical for orienting the target protein and the E3 ligase to form a productive ternary complex (Target Protein - PROTAC - E3 Ligase). PEG linkers, in particular, are often employed to improve the solubility and cell permeability of the final PROTAC molecule.[4]

  • -NH-Boc (Boc-protected amine) : The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[5] In this context, it caps (B75204) the terminal amine of the PEG linker, preventing it from reacting during the initial synthesis steps. This Boc group is later removed to allow for the covalent attachment of a ligand that binds to the protein of interest, completing the synthesis of the heterobifunctional PROTAC molecule.

Application in the Synthesis of EED-Targeting PROTACs

This compound is a known precursor in the synthesis of "PROTAC EED degrader-1" (also referred to as PROTAC 2 in some literature).[2][6][7] Embryonic Ectoderm Development (EED) is a core subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a vital role in epigenetic regulation and is often dysregulated in cancer.[8] PROTAC EED degrader-1 targets EED for degradation, thereby disrupting the function of the entire PRC2 complex.[1][9]

The synthesis involves the deprotection of the Boc group on this compound to reveal a free amine. This amine is then coupled with a molecule that binds to EED, creating the final heterobifunctional PROTAC.

Quantitative Data for EED-Targeting PROTACs

The following tables summarize the biological activity of EED-targeting PROTACs synthesized using the this compound precursor. "PROTAC EED degrader-1" and "PROTAC EED degrader-2" share the same VHL ligand and linker but differ in their EED-binding moiety.

CompoundTarget Binding (pKD)PRC2 Inhibition (pIC50)Cell Proliferation (GI50, Day 14)
PROTAC EED degrader-1 9.02 ± 0.098.17 ± 0.240.045 µM
PROTAC EED degrader-2 9.27 ± 0.058.11 ± 0.090.057 µM

Data obtained from studies on the Karpas422 cell line.[4][6]

CompoundConcentrationIncubation TimeObserved Effect on Protein Levels in Karpas422 cells
PROTAC EED degrader-1 0.1, 1, and 3 µM48 hoursReduction in EED, EZH2, and H3K27me3 levels.[2][6]
PROTAC EED degrader-1 1 µM1-2 hoursDecrease in EED protein levels.[2][6]
PROTAC EED degrader-2 0.1, 1, and 3 µM48 hoursReduction in EED, EZH2, and H3K27me3 levels.[4]
PROTAC EED degrader-2 1 µM1-2 hoursDecrease in EED protein levels.[4]

Signaling Pathway and Experimental Workflows

PRC2 Signaling Pathway and PROTAC Mechanism of Action

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator. Its core components are EZH2, SUZ12, and EED. EZH2 is the catalytic subunit that methylates histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression. EED is essential for the allosteric activation of EZH2 upon binding to existing H3K27me3 marks, thus propagating the repressive signal. By targeting EED for degradation, PROTAC EED degrader-1 not only removes EED but also leads to the destabilization and degradation of the other core components, EZH2 and SUZ12, effectively shutting down PRC2 activity.

PRC2_PROTAC_Pathway PRC2 Signaling and PROTAC-mediated Degradation cluster_nucleus Nucleus cluster_protac PROTAC Intervention PRC2 PRC2 Complex (EED, EZH2, SUZ12) H3K27 Histone H3K27 PRC2->H3K27 Methylation Proteasome Proteasome PRC2->Proteasome Targeted for Degradation H3K27me3 H3K27me3 Gene Target Gene Repression Transcriptional Repression H3K27me3->Repression PROTAC PROTAC EED degrader-1 PROTAC->PRC2 Binds to EED VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->PRC2 Ubiquitination Ub Ubiquitin Degradation Degradation

PRC2 Signaling and PROTAC Intervention
Experimental Workflow for PROTAC Characterization

The characterization of a novel PROTAC, such as an EED degrader, involves a series of in vitro experiments to determine its binding affinity, degradation efficacy, and cellular effects. A typical workflow is outlined below.

PROTAC_Workflow Experimental Workflow for PROTAC Characterization cluster_synthesis Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Synthesis Synthesize PROTAC (e.g., PROTAC EED degrader-1) TR_FRET TR-FRET Assay (Target Binding) Synthesis->TR_FRET MTase_Glo MTase-Glo Assay (PRC2 Inhibition) Synthesis->MTase_Glo pKD Determine pKD TR_FRET->pKD Cell_Culture Cell Culture (e.g., Karpas422) pIC50 Determine pIC50 MTase_Glo->pIC50 Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot CellTiter_Glo CellTiter-Glo Assay (Cell Proliferation) Cell_Culture->CellTiter_Glo DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax GI50 Determine GI50 CellTiter_Glo->GI50

PROTAC Characterization Workflow

Experimental Protocols

Synthesis of PROTAC EED Degrader-1

The synthesis of PROTAC EED degrader-1 starts with the Boc deprotection of this compound, followed by coupling with a carboxylic acid-functionalized EED ligand.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling with EED Ligand

  • Dissolve the EED ligand containing a carboxylic acid functional group in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Add the deprotected (S,R,S)-AHPC-O-Ph-PEG1-NH2 (from Step 1) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final PROTAC EED degrader-1.

Biological Assays

Cell Culture

  • Cell Line: Karpas422 (human B-cell non-Hodgkin's lymphoma).

  • Culture Medium: RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS) and 2 mM L-glutamine.[10]

  • Culture Conditions: Maintain cells at a density of 5 x 10^5 to 2 x 10^6 cells/mL at 37°C in a humidified atmosphere with 5% CO2.[10]

Western Blot for Protein Degradation

  • Cell Treatment: Seed Karpas422 cells in 6-well plates. Treat the cells with various concentrations of the PROTAC (e.g., 0.1, 1, and 3 µM) or DMSO as a vehicle control for the desired time (e.g., 48 hours).

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Target Binding

  • Reagents: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, and 1 mM DTT). Use a terbium-labeled antibody against the tag on the EED protein (e.g., His-tag) and a fluorescently labeled tracer that binds to EED.

  • Assay Procedure: In a 384-well plate, add the EED protein, the terbium-labeled antibody, and varying concentrations of the PROTAC.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Add the fluorescently labeled tracer and incubate for another period (e.g., 30 minutes).

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the binding affinity (pKD).

CellTiter-Glo® Luminescent Cell Viability Assay for Cell Proliferation

  • Cell Seeding: Seed Karpas422 cells in a 96-well opaque-walled plate at a density of approximately 5,000 cells per well.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plate for an extended period (e.g., 14 days) at 37°C and 5% CO2.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[4]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the PROTAC concentration to determine the half-maximal growth inhibition (GI50).

References

An In-depth Technical Guide on the Mechanism of Action of VHL-based PROTACs in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc" appears to be a synthetic intermediate or a building block for a Proteolysis Targeting Chimera (PROTAC), rather than a functional protein degrader. The presence of a Boc-protected amine (-NH-Boc) suggests it is a precursor awaiting conjugation to a target-binding ligand. Therefore, this molecule itself does not possess a mechanism of action for protein degradation. This guide will focus on the well-established mechanism of action for functional PROTACs that utilize the (S,R,S)-AHPC moiety to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, using the well-characterized BRD4-degrading PROTAC, MZ1, as a primary example.

Core Mechanism of VHL-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS). A VHL-based PROTAC consists of three key components: a ligand that binds to the VHL E3 ubiquitin ligase, a ligand (or "warhead") that binds to the target protein, and a chemical linker that connects these two elements.

The catalytic mechanism involves several key steps:

  • Ternary Complex Formation : The PROTAC simultaneously binds to both the VHL E3 ligase and the target protein, forming a key ternary complex (POI-PROTAC-VHL). The stability and conformation of this complex are critical for degradation efficiency.[1][2][3]

  • Ubiquitination : The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4][5][6]

  • Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides.[7]

  • Recycling : The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling it to act catalytically.[3][8]

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VHL-based PROTAC TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex POI Target Protein (e.g., BRD4) POI->TernaryComplex VHL VHL E3 Ligase Complex VHL->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb_POI Polyubiquitinated Target Protein TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->TernaryComplex Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of VHL-based PROTAC-mediated protein degradation.

Quantitative Data Presentation

The efficacy of a PROTAC is defined by several key quantitative parameters. The following tables summarize representative data for the VHL-based BRD4 degrader, MZ1.

Table 1: Degradation Performance of MZ1

ParameterDescriptionValue (Cell Line)Reference
DC50 Concentration of PROTAC required to degrade 50% of the target protein.~1 nM (VCaP)[9]
Dmax Maximum percentage of protein degradation achievable.>90% (VCaP)[9]
Degradation Rate The speed at which the target protein is degraded.Faster than CRBN-based degraders like dBET1.[10]

Table 2: Binding Affinities and Ternary Complex Properties of MZ1

ParameterDescriptionValueReference
Binary Kd (MZ1 to VCB) Dissociation constant for MZ1 binding to the VHL-ElonginB-ElonginC complex.75.2 nM[3]
Binary Kd (MZ1 to BRD4BD2) Dissociation constant for MZ1 binding to the second bromodomain of BRD4.185 nM[11]
Ternary Complex Kd Dissociation constant for the fully formed VCB-MZ1-BRD4BD2 complex.5.4 nM[3]
Cooperativity (α) A measure of how the binding of one protein partner influences the binding of the other.>1 (Positive Cooperativity)[3][12]

Detailed Experimental Protocols

Characterizing the mechanism of action of a PROTAC involves a suite of biophysical and cell-based assays.

Target Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction in target protein levels.

Objective: To quantify the amount of target protein remaining in cells after treatment with a PROTAC.

Methodology:

  • Cell Treatment: Plate cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[13] A vehicle control (e.g., DMSO) is essential.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-α-Tubulin) overnight at 4°C.[13]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[14]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinities of biomolecular interactions.[15][16]

Objective: To determine the binary and ternary binding affinities and to assess the cooperativity of complex formation.

Methodology:

  • Chip Preparation: Immobilize a biotinylated E3 ligase (e.g., VCB complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • PROTAC to E3 Ligase: Flow the PROTAC (analyte) at various concentrations over the immobilized E3 ligase to determine the Kd for this interaction.

    • PROTAC to Target Protein: In a separate experiment, immobilize the target protein and flow the PROTAC over it to determine the Kd.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Flow these pre-incubated mixtures over the immobilized E3 ligase. The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis: Fit the binding data to appropriate kinetic models to calculate association rates (kon), dissociation rates (koff), and the dissociation constant (Kd) for both binary and ternary interactions.[16] Cooperativity (α) can be calculated by comparing the ternary Kd to the product of the binary Kds.

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced proximity leads to the ubiquitination of the target protein.

Objective: To detect the increase in ubiquitinated target protein following PROTAC treatment.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC for a short time course (e.g., 0, 15, 30, 60 minutes). It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.[17]

  • Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein (e.g., anti-BRD4) that has been conjugated to magnetic or agarose (B213101) beads. This will pull down the target protein and any associated proteins.

  • Elution and Western Blot: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Detection: Perform a Western blot on the eluted samples using an antibody that recognizes ubiquitin (e.g., anti-Ub) to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein. A separate blot can be run with the target protein antibody to confirm successful IP.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow start PROTAC Candidate biophysics Biophysical Assays (SPR, ITC) start->biophysics cell_based Cell-Based Assays start->cell_based binding_data Binary Kds Ternary Kds Cooperativity (α) biophysics->binding_data conclusion Mechanism of Action Confirmed binding_data->conclusion degradation_assay Degradation Assay (Western Blot, MS) cell_based->degradation_assay ubiquitination_assay Ubiquitination Assay (Co-IP) cell_based->ubiquitination_assay degradation_data DC50 Dmax Kinetics degradation_assay->degradation_data ubiquitination_data Target Ubiquitination Confirmation ubiquitination_assay->ubiquitination_data degradation_data->conclusion ubiquitination_data->conclusion

Caption: A typical experimental workflow for characterizing a VHL-based PROTAC.

References

Synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc: A Technical Guide for VHL Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant biological context.

Introduction to VHL Ligands in Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is a key component of the VHL E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing through the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[1] Small molecules that bind to VHL can be incorporated into PROTACs to hijack this cellular machinery for the targeted degradation of disease-causing proteins. (S,R,S)-AHPC (also known as VH032) is a potent and widely used VHL ligand.[2][3] Functionalization of the (S,R,S)-AHPC core with linkers, such as the O-Ph-PEG1-NH-Boc moiety, allows for the covalent attachment of a target protein binder, forming a heterobifunctional PROTAC.[4]

VHL-HIF-1α Signaling Pathway

Under normoxic (normal oxygen) conditions, the HIF-1α transcription factor is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows for the recognition and binding of HIF-1α by the VHL E3 ligase complex. Subsequently, VHL mediates the ubiquitination of HIF-1α, marking it for degradation by the proteasome. This process prevents the transcription of hypoxia-inducible genes. VHL-recruiting PROTACs leverage this natural degradation pathway to eliminate specific target proteins.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia HIF-1a HIF-1a Hydroxylated_HIF-1a Hydroxylated HIF-1α HIF-1a->Hydroxylated_HIF-1a O2 PHDs PHDs (Prolyl Hydroxylases) PHDs->Hydroxylated_HIF-1a VHL VHL E3 Ligase Complex Hydroxylated_HIF-1a->VHL Binding Ubiquitinated_HIF-1a Ubiquitinated HIF-1α VHL->Ubiquitinated_HIF-1a Ubiquitination Ubiquitin Ubiquitin Ubiquitin->VHL Proteasome Proteasome Ubiquitinated_HIF-1a->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: VHL-mediated degradation of HIF-1α under normoxic conditions.

Synthetic Strategy and Experimental Workflow

The synthesis of this compound is a multi-step process that can be conceptually divided into two main stages:

  • Synthesis of the (S,R,S)-AHPC Amine Core: This involves the construction of the core VHL-binding motif.

  • Synthesis of the Linker and Coupling: This stage focuses on the preparation of the Boc-NH-PEG1-O-Ph-OH linker and its subsequent attachment to the (S,R,S)-AHPC core, likely via a Mitsunobu reaction.

Synthesis_Workflow Synthetic Workflow for this compound cluster_AHPC_synthesis Synthesis of (S,R,S)-AHPC Core cluster_Linker_synthesis Synthesis of Linker cluster_Coupling Coupling Reaction Start_AHPC Starting Materials Intermediate_A Intermediate A Start_AHPC->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B AHPC_Amine (S,R,S)-AHPC Amine Intermediate_B->AHPC_Amine Coupling Mitsunobu Reaction AHPC_Amine->Coupling Start_Linker Starting Materials Intermediate_C Intermediate C Start_Linker->Intermediate_C Linker Boc-NH-PEG1-O-Ph-OH Intermediate_C->Linker Linker->Coupling Final_Product This compound Coupling->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Synthesis of the (S,R,S)-AHPC Amine Core

A feasible, column chromatography-free, multi-gram scale synthesis of the (S,R,S)-AHPC amine hydrochloride (VH032 amine) has been reported. The following protocol is adapted from published procedures.

Step 1: Synthesis of tert-Butyl (4-bromobenzyl)carbamate

  • To a solution of 4-bromobenzylamine (B181089) hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the Boc-protected amine.

Step 2: Synthesis of tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate

  • In a reaction vessel, combine tert-butyl (4-bromobenzyl)carbamate, 4-methylthiazole, potassium acetate (B1210297) (KOAc), and a palladium catalyst (e.g., Pd(OAc)₂).

  • Add a suitable solvent such as N,N-dimethylacetamide (DMAc) and degas the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 130 °C) for several hours.

  • After completion, cool the reaction, dilute with an organic solvent, and filter. The filtrate is washed, dried, and concentrated.

Step 3: Deprotection to form (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745) hydrochloride

  • Dissolve the product from Step 2 in a suitable solvent like dichloromethane (B109758) (DCM).

  • Add a strong acid, such as HCl in dioxane, and stir at room temperature overnight to remove the Boc protecting group.

  • The resulting hydrochloride salt precipitates and can be collected by filtration and dried.

Step 4: Coupling with Boc-L-tert-leucine

  • To a solution of (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride, add Boc-L-tert-leucine, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.

  • Stir the reaction at room temperature until completion.

  • Work up by diluting with an organic solvent, washing with aqueous solutions, drying, and concentrating.

Step 5: Boc Deprotection and Coupling with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Deprotect the product from Step 4 using a strong acid (e.g., TFA in DCM).

  • Neutralize the resulting amine salt and couple it with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid using a coupling agent like HATU and a base like DIPEA in DMF.

Step 6: Final Boc Deprotection to yield (S,R,S)-AHPC Amine Hydrochloride

  • Remove the final Boc group with a strong acid (e.g., HCl in dioxane or TFA in DCM).

  • The final product, (S,R,S)-AHPC amine hydrochloride, can be isolated by precipitation or evaporation.

Synthesis of the Boc-NH-PEG1-O-Ph-OH Linker

Step 1: Synthesis of tert-butyl (2-bromoethyl)carbamate

  • To a solution of 2-bromoethylamine (B90993) hydrobromide in a suitable solvent, add a base to neutralize the salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.

  • Isolate the product through standard workup procedures.

Step 2: Synthesis of tert-butyl (2-(4-hydroxyphenoxy)ethyl)carbamate

  • In a suitable solvent such as DMF, combine tert-butyl (2-bromoethyl)carbamate, hydroquinone, and a base like potassium carbonate.

  • Heat the reaction mixture to facilitate the Williamson ether synthesis.

  • After the reaction is complete, cool the mixture and perform an aqueous workup to isolate the product. Purification may be necessary to remove the bis-ether byproduct and unreacted hydroquinone.

Coupling of (S,R,S)-AHPC with Boc-NH-PEG1-O-Ph-OH via Mitsunobu Reaction
  • Dissolve (S,R,S)-AHPC (the free base or a protected version where the amine is temporarily masked), tert-butyl (2-(4-hydroxyphenoxy)ethyl)carbamate, and triphenylphosphine (B44618) (PPh₃) in an anhydrous aprotic solvent such as THF or DCM.

  • Cool the solution in an ice bath.

  • Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Quantitative Data

Table 1: Synthesis of (S,R,S)-AHPC Amine Hydrochloride

StepProductStarting MaterialsReagentsSolventYield (%)Purity (%)
1tert-Butyl (4-bromobenzyl)carbamate4-bromobenzylamine HClBoc₂O, Et₃NDCM>95>98
2tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamateProduct of Step 1, 4-methylthiazolePd(OAc)₂, KOAcDMAc~96 (for 2 steps)>95
3(4-(4-methylthiazol-5-yl)phenyl)methanamine HClProduct of Step 2HCl in dioxaneDCMHigh>95
4-6(S,R,S)-AHPC Amine HClProduct of Step 3, Boc-amino acidsHATU, DIPEA, TFADMF, DCM~74 (for last steps)>97
Overall (S,R,S)-AHPC Amine HCl ~65 >97

Table 2: Synthesis of Linker and Final Product

StepProductStarting MaterialsReagentsSolventEstimated Yield (%)
7tert-butyl (2-bromoethyl)carbamate2-bromoethylamine HBrBoc₂O, BaseDCM80-90
8tert-butyl (2-(4-hydroxyphenoxy)ethyl)carbamateProduct of Step 7, HydroquinoneK₂CO₃DMF40-60
9This compound(S,R,S)-AHPC, Product of Step 8PPh₃, DIAD/DEADTHF/DCM50-70

Table 3: Properties of this compound

PropertyValue
Molecular Formula C₃₇H₅₀N₅O₇S⁺
Molecular Weight 712.9 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Methanol

Conclusion

The synthesis of this compound provides a valuable building block for the construction of VHL-based PROTACs. The synthetic route, while multi-stepped, utilizes well-established chemical transformations. The protocols provided herein, based on existing literature for similar compounds, offer a robust starting point for researchers in the field of targeted protein degradation. Careful optimization of the coupling and purification steps will be crucial for obtaining the final product in high yield and purity. This technical guide serves as a comprehensive resource to facilitate the development of novel therapeutics based on the PROTAC technology.

References

The Pivotal Role of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in Driving Ternary Complex Formation for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins. At the heart of this technology lies the formation of a productive ternary complex, a crucial event orchestrated by the PROTAC molecule, which brings a target protein into proximity with an E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the role of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc , a key building block in the synthesis of potent PROTACs. We will delve into its function as a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a flexible linker, its integral part in the rational design of PROTACs, and its application in the development of degraders targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). This document will present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to provide a thorough resource for professionals in the field.

Introduction to this compound and Ternary Complex Formation

This compound is a heterobifunctional molecule that serves as a cornerstone in the construction of VHL-recruiting PROTACs. It comprises three key moieties:

  • The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold: This component is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression.[1][2][3]

  • A Phenyl-PEG1 Linker: This flexible polyethylene (B3416737) glycol (PEG) linker provides the necessary spacing and conformational adaptability for the PROTAC to simultaneously engage both the VHL E3 ligase and the target protein. The composition and length of the linker are critical determinants of the stability and geometry of the ternary complex.

  • A Boc-protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a stable and versatile chemical handle for the covalent attachment of a "warhead" – a ligand designed to bind to a specific protein of interest (POI).

The fundamental mechanism of action for a PROTAC derived from this building block is the formation of a ternary complex consisting of the target protein, the PROTAC, and the VHL E3 ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][6] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]

Application in Targeting EED: The PRC2 Complex

A significant application of PROTACs built using the (S,R,S)-AHPC scaffold is the targeted degradation of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[4][7] The PRC2 complex, which also includes the catalytic subunit EZH2 and the structural component SUZ12, is a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[7][8] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[7][9]

PROTACs such as PROTAC EED degrader-1 and PROTAC EED degrader-2 , which incorporate a VHL ligand based on the (S,R,S)-AHPC core, have been shown to effectively induce the degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[3][10] This leads to a reduction in global H3K27me3 levels and subsequent inhibition of cancer cell proliferation.[3][10]

Quantitative Data Presentation

The efficacy of EED-targeting PROTACs is quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data for two exemplary VHL-based EED PROTACs, PROTAC EED degrader-1 and PROTAC EED degrader-2.

ParameterPROTAC EED degrader-1PROTAC EED degrader-2Reference
Binding Affinity to EED (pKD) 9.02 ± 0.099.27 ± 0.05[3][10]
PRC2 Enzymatic Inhibition (pIC50) 8.17 ± 0.248.11 ± 0.09[3][10]
Cell Proliferation Inhibition (GI50) in Karpas422 cells 45 nM57 nM[3][8][10]
Degradation ParameterPROTAC EED degrader-1PROTAC EED degrader-2Reference
EED Degradation (DC50) Not explicitly reportedNot explicitly reported
EED Maximum Degradation (Dmax) >90% at 1 µM after 24h>90% at 1 µM after 24h[3][10]
EZH2 Degradation (DC50) Not explicitly reportedNot explicitly reported
EZH2 Maximum Degradation (Dmax) >90% at 1 µM after 24h>90% at 1 µM after 24h[3][10]
SUZ12 Degradation (DC50) Not explicitly reportedNot explicitly reported
SUZ12 Maximum Degradation (Dmax) >90% at 1 µM after 24h>90% at 1 µM after 24h[3][10]

Experimental Protocols

The characterization of PROTACs involves a series of well-established experimental procedures to assess their synthesis, binding, and cellular activity.

Synthesis of an EED-Targeting PROTAC

This protocol describes a general method for the synthesis of an EED-targeting PROTAC using this compound as a starting material.

  • Boc Deprotection: The Boc-protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine linker-VHL ligand conjugate.

  • Warhead Synthesis: The EED-binding "warhead" molecule with a carboxylic acid handle is synthesized according to established chemical routes.

  • Amide Coupling: The deprotected linker-VHL ligand conjugate is coupled to the EED warhead using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent (e.g., dimethylformamide).

  • Purification: The final PROTAC product is purified using reverse-phase high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry and NMR spectroscopy.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of PRC2 complex components in cells treated with an EED-targeting PROTAC.

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., Karpas422, a diffuse large B-cell lymphoma line with an EZH2 mutation) in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 3 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).[3][10]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-induced interaction between the target protein (EED) and the E3 ligase (VHL).

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ternary complex. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (anti-VHL) or the target protein (anti-EED) overnight. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the E3 ligase and the target protein to confirm their co-precipitation.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a powerful biophysical technique to measure the binding affinities and kinetics of binary and ternary complexes in real-time.

  • Immobilization: Immobilize the biotinylated VHL-ElonginB-ElonginC (VBC) complex on a streptavidin-coated sensor chip.

  • Binary Binding: To determine the binary binding affinity of the PROTAC to VHL, inject a series of concentrations of the PROTAC over the immobilized VBC surface and measure the binding response.

  • Ternary Complex Formation: To measure the ternary complex formation, inject a mixture of a constant, saturating concentration of the EED protein and varying concentrations of the PROTAC over the VBC surface.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.

Mandatory Visualizations

Signaling Pathway of PRC2 and its Inhibition by an EED-Targeting PROTAC

PRC2_Signaling_Pathway PRC2 Signaling Pathway and PROTAC-mediated Degradation cluster_ternary Ternary Complex PRC2 PRC2 Complex (EED, EZH2, SUZ12) H3K27 Histone H3 (Lysine 27) PRC2->H3K27 Methylation H3K27me3 H3K27me3 PRC2->H3K27me3 Creates Degradation PRC2 Degradation Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Leads to Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Contributes to PROTAC EED-Targeting PROTAC PROTAC->PRC2 Binds to EED VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin VHL->Ub Transfers Ub->PRC2 Tags for Degradation Proteasome 26S Proteasome Proteasome->Degradation Mediates Gene_Activation Tumor Suppressor Gene Activation Degradation->Gene_Activation Results in Apoptosis Apoptosis Gene_Activation->Apoptosis Induces

Caption: PRC2 pathway and its disruption by an EED-targeting PROTAC.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow Experimental Workflow for PROTAC Characterization Synthesis PROTAC Synthesis & Purification Biophysical Biophysical Assays Synthesis->Biophysical Characterize Binding Cellular Cellular Assays Synthesis->Cellular Evaluate Activity SPR SPR (Binding Affinity, Kinetics) Biophysical->SPR ITC ITC (Thermodynamics) Biophysical->ITC Degradation Western Blot (DC50, Dmax) Cellular->Degradation Viability Cell Viability Assay (GI50) Cellular->Viability CoIP Co-IP (Ternary Complex) Cellular->CoIP Data_Analysis Data Analysis & Lead Optimization SPR->Data_Analysis ITC->Data_Analysis Degradation->Data_Analysis Viability->Data_Analysis CoIP->Data_Analysis

Caption: Workflow for the synthesis and characterization of PROTACs.

Conclusion

The linker-E3 ligase conjugate, this compound, represents a critical tool in the development of VHL-recruiting PROTACs. Its successful application in the creation of potent EED degraders highlights the power of this technology to target previously challenging protein-protein interactions within multi-subunit complexes like PRC2. A thorough understanding of the principles of ternary complex formation, coupled with rigorous quantitative analysis and detailed experimental validation, is paramount for the rational design and optimization of next-generation protein degraders. This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of PROTACs in oncology and beyond.

References

The Critical Role of Stereochemistry in (S,R,S)-AHPC Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has opened new avenues for therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) at the forefront. A key component in the design of many of these sophisticated molecules is the linker that connects the target-binding moiety to an E3 ligase ligand. Among these, the (S,R,S)-AHPC (a-hydroxy-piperidine-carboxylic acid) core, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has gained significant prominence. This technical guide delves into the critical importance of the specific (S,R,S) stereochemistry of the AHPC linker, providing a comprehensive overview of its synthesis, mechanism of action, and the analytical techniques used for its characterization.

The Decisive Impact of Stereochemistry on VHL Binding and PROTAC Efficacy

The precise three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. In the context of AHPC linkers, the (S,R,S) configuration is paramount for effective binding to the VHL E3 ligase. This is unequivocally demonstrated by the use of the (S,S,S)-AHPC stereoisomer as a negative control in research settings.[1] The inability of the (S,S,S) isomer to effectively recruit the VHL protein underscores the stringent stereochemical requirements of the VHL binding pocket.

The stereochemistry of the VHL ligand is a critical determinant in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The correct spatial orientation of the VHL ligand ensures optimal presentation of the target protein to the E3 ligase for subsequent ubiquitination and degradation.

Quantitative Data on (S,R,S)-AHPC-based PROTACs

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several reported PROTACs that utilize the (S,R,S)-AHPC linker, demonstrating its utility in degrading a variety of target proteins.

Target ProteinPROTAC CompoundDC50 (nM)Dmax (%)Cell LineReference
BET ProteinsARV-771<1>90Castration-Resistant Prostate Cancer (CRPC) cells[2][3]
BCR-ABL1GMB-4751110 (IC50)Not ReportedBa/F3 cells[4]
FBXO22AHPC(Me)-C6-NH27799Jurkat cells[5]

Experimental Protocols

Stereoselective Synthesis of (S,R,S)-AHPC Core

While detailed, step-by-step protocols for the stereoselective synthesis of all AHPC isomers are not widely published, the synthesis of the key precursor, (2S,4R)-4-hydroxyproline, is well-established. This commercially available chiral building block serves as the starting point for the synthesis of the (S,R,S)-AHPC core. The general strategy involves the protection of the amine and carboxylic acid functionalities, followed by the introduction of the other chiral center and subsequent modifications to complete the AHPC scaffold. The stereochemistry of the starting (2S,4R)-4-hydroxyproline dictates the stereochemistry at two of the three chiral centers in the final (S,R,S)-AHPC product. The third chiral center is typically introduced via a stereoselective reaction, the specifics of which are often proprietary.

A representative synthesis of a functionalized (S,R,S)-AHPC linker is the synthesis of an (S,R,S)-AHPC-PEG-Acid linker, which can then be conjugated to a target protein ligand.[6]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Boc-protected PEG-amine linker with a terminal carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.

Chiral Separation of AHPC Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the separation of stereoisomers. While a specific, published method for the separation of all AHPC isomers is not available, a general approach can be outlined based on the separation of similar proline analogues.[7][8][9][10][11]

General HPLC Method Development Strategy:

  • Column Selection: A variety of chiral stationary phases are commercially available, with polysaccharide-based columns (e.g., Chiralpak series) being a common starting point for proline derivatives.

  • Mobile Phase Screening: A screening of different mobile phase compositions is crucial. For normal-phase HPLC, mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., ethanol, isopropanol, or butanol) are typically used. The type and concentration of the polar modifier can significantly impact the resolution. For reversed-phase HPLC, mixtures of water or buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) are employed.

  • Additive Effects: The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds) to the mobile phase can improve peak shape and resolution.

  • Temperature Optimization: The column temperature can influence the separation by affecting the thermodynamics of the chiral recognition process.

  • Detection: Detection is typically performed using a UV detector. If the molecule lacks a strong chromophore, derivatization with a UV-active tag may be necessary.

Visualizing the Molecular Logic and Mechanisms

To better understand the processes involved, the following diagrams illustrate the key relationships and pathways.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC Linker) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Stereoselective Synthesis of AHPC Isomers derivatization Linker Functionalization start->derivatization conjugation Conjugation to Targeting Moiety derivatization->conjugation purification Purification (e.g., HPLC) conjugation->purification chiral_sep Chiral HPLC Analysis purification->chiral_sep structural Structural Analysis (NMR, X-ray) purification->structural binding VHL Binding Assay (e.g., SPR, ITC) purification->binding in_vitro In Vitro Degradation Assay (Western Blot, DC50/Dmax) binding->in_vitro in_vivo In Vivo Efficacy & Stability Studies in_vitro->in_vivo Stereochemistry_Logic cluster_logic Stereochemistry Dictates Biological Activity Stereoisomers AHPC Stereoisomers SRS (S,R,S)-AHPC Stereoisomers->SRS SSS Other Stereoisomers (e.g., (S,S,S)-AHPC) Stereoisomers->SSS VHL_Binding High Affinity VHL Binding SRS->VHL_Binding No_Binding Low/No VHL Binding SSS->No_Binding Ternary_Formation Stable Ternary Complex VHL_Binding->Ternary_Formation No_Ternary No/Unstable Ternary Complex No_Binding->No_Ternary Degradation Target Protein Degradation Ternary_Formation->Degradation No_Degradation No Degradation No_Ternary->No_Degradation

References

An In-depth Technical Guide to VHL-Recruiting PROTACs Utilizing AHPC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles behind Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a specific focus on the role and application of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based linkers.

Core Principles of PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][3][4] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design.[4][5] This is due to its prevalent expression across different tissue types and the availability of well-characterized, high-affinity ligands.[4][5]

The Role of AHPC Linkers in VHL-Recruiting PROTACs

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5][6] Among the various linkers used for VHL-recruiting PROTACs, those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold have gained significant attention.[6]

The AHPC structure serves as a potent ligand for the VHL E3 ligase.[6] Linkers are typically attached to the AHPC core, often incorporating polyethylene (B3416737) glycol (PEG) or alkyl chains of varying lengths.[3][6] The inclusion of PEG moieties can enhance the aqueous solubility of the PROTAC molecule.[6] The length and composition of the linker are crucial for optimizing the PROTAC's efficacy, as they dictate the spatial orientation of the POI and E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.[5]

Quantitative Data on VHL-Recruiting PROTACs

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[6] The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications and target proteins on degradation potency.

PROTACTarget ProteinLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
AHPC(Me)-C6-NH2FBXO22C6 alkyl7799Jurkat[7]
NR-11cp38αNot specified<100Not specifiedBreast cancer cell lines[8]
Compound 31SMARCA25-carbon aliphatic<1Not specifiedNot specified[9]
PROTACE3 Ligase LigandTarget Protein LigandTernary Complex K_D (nM)Binary Binding Affinity (Target, nM)Binary Binding Affinity (E3 Ligase, nM)Reference
MZ1VHLBRD4^BD2Not Specified1-429-66[10]

Experimental Protocols

Accurate and reproducible methods are essential for the development and characterization of VHL-recruiting PROTACs. This section provides detailed protocols for key in vitro and cellular assays.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[2] Several biophysical techniques can be used to characterize this complex.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the VHL E3 ligase complex onto a sensor chip.

  • Analyte Injection: Inject a solution containing the PROTAC and the target protein over the sensor surface.

  • Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the mass bound.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.[10]

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Place a solution of the VHL E3 ligase complex in the sample cell of the calorimeter.

  • Titration: Titrate a solution of the PROTAC and the target protein into the sample cell.

  • Measurement: Measure the heat changes associated with the binding events.

  • Data Analysis: Analyze the thermograms to determine the thermodynamic parameters of ternary complex formation, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[10]

Ubiquitination Assays

These assays confirm that the PROTAC can induce the ubiquitination of the target protein.

In Vitro Ubiquitination Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the target protein, the VHL E3 ligase complex, E1 and E2 ubiquitinating enzymes, ubiquitin, ATP, and the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an antibody specific for the target protein to detect the appearance of higher molecular weight ubiquitinated species.[11][12]

Protein Degradation Assays

These assays quantify the extent of target protein degradation in a cellular context.

Western Blotting:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control protein, followed by a secondary antibody.

  • Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of protein degradation.[1]

Visualizing Key Processes

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships involved in the development of VHL-recruiting PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC_bound PROTAC VHL_bound VHL PROTAC_bound->VHL_bound POI_bound POI POI_bound->PROTAC_bound VHL_bound->POI_bound Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_ub Ubiquitinated POI POI_ub->Proteasome Recognition & Degradation Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation (SPR, ITC) Synthesis->Ternary_Complex Ubiquitination Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Protein Degradation (Western Blot) Ubiquitination->Degradation Cell_Viability Cell Viability/Toxicity Degradation->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy PROTAC_Design_Logic cluster_components Core Components cluster_properties Desired Properties POI_Ligand POI Ligand Potency High Potency (Low DC50) POI_Ligand->Potency Selectivity Selectivity POI_Ligand->Selectivity Linker Linker (AHPC-based) Linker->Potency Permeability Cell Permeability Linker->Permeability Solubility Solubility Linker->Solubility VHL_Ligand VHL Ligand VHL_Ligand->Potency Stability Metabolic Stability VHL_Ligand->Stability

References

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc for Inducing Ubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a key chemical tool in the field of targeted protein degradation (TPD). It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2]

This technical guide provides an in-depth overview of this compound, its role in inducing ubiquitination, and the methodologies used to characterize the resulting PROTACs. The focus will be on its application in creating degraders for the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4]

The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] The phenyl-PEG1 linker provides a defined spacing and vector to connect to a ligand targeting a protein of interest, while the Boc-protected amine allows for straightforward conjugation to form the final PROTAC molecule.

Mechanism of Action: PROTAC-Mediated Ubiquitination

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein (e.g., EED) and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6] The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.[7]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC (S,R,S)-AHPC-Linker-Target_Ligand Ternary_Complex Target-PROTAC-VHL Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., EED) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitinated_Target Poly-Ubiquitinated Target Ternary_Complex->Ubiquitinated_Target Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis Start Start Materials: This compound EED-Ligand-COOH Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Coupling Amide Coupling (HATU, DIPEA in DMF) Deprotection->Coupling (S,R,S)-AHPC-O-Ph-PEG1-NH2 Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final EED-PROTAC Purification->Final_PROTAC NanoBRET_Assay Cell_Prep Cell Preparation: Co-transfect cells with NanoLuc-Target and HaloTag-E3 Ligase Treatment Treatment: Add HaloTag ligand, Nano-Glo substrate, and PROTAC Cell_Prep->Treatment Measurement Signal Measurement: Measure Donor (460 nm) and Acceptor (618 nm) emissions Treatment->Measurement Analysis Data Analysis: Calculate NanoBRET ratio (Acceptor/Donor) Measurement->Analysis Result EC50 and Bmax values Analysis->Result EED_Signaling EED_PROTAC EED-Targeting PROTAC EED EED EED_PROTAC->EED Degrades PRC2 PRC2 Complex EED->PRC2 Is part of H3K27me3 H3K27me3 (Gene Silencing) PRC2->H3K27me3 Catalyzes Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Represses Proliferation Cancer Cell Proliferation Tumor_Suppressor->Proliferation Inhibits

References

The Discovery and Development of AHPC-Based E3 Ligase Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, frequently achieved through ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of AHPC-based E3 ligase ligands and their application in the development of potent and selective protein degraders.

Quantitative Data on AHPC-Based PROTACs

The efficacy of AHPC-based PROTACs is determined by a range of factors, including their binding affinity to the VHL E3 ligase and the target protein, as well as their ability to induce the degradation of the target protein within a cellular context. The following tables summarize key quantitative data for a selection of well-characterized AHPC-based PROTACs.

Ligand/PROTACTarget ProteinE3 Ligase LigandBinding Affinity to VHL (Kd/IC50)Reference
VH032-(S,R,S)-AHPCKd: 186 nM[1]
VH298-AHPC derivativeKd: 80-90 nM[1]
VL285-AHPC derivativeIC50: 0.34 µM[1]
VHL Ligand 14ERαAHPC derivativeIC50: 196 nM[1]
BDBM560698-AHPC derivativeKd: 75 nM[2]

Table 1: Binding Affinities of AHPC-based Ligands to VHL.

PROTACTarget ProteinCell LineDC50DmaxReference
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC) cells<1 nM>90%[1][3]
ARD-266Androgen Receptor (AR)LNCaP, VCaP, 22Rv10.2-1 nM>95%[1][4]
ARD-2051Androgen Receptor (AR)LNCaP, VCaP0.6 nM>90%[5][6]
LC-2KRAS G12CNCI-H20300.59 µM~80%[6][7]
LC-2KRAS G12CMIA PaCa-20.25 µMNot Specified[7][8]
LC-2KRAS G12CSW15730.76 µMNot Specified[7][8]
UNC9036STINGCaki-1227 nM>80%[9]
MZ1BRD4H661, H8388 nM, 23 nMComplete at 100 nM[10]
ARV-825BRD4Burkitt's Lymphoma, 22RV1, NAMALWA, CA46<1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[10]
MT-802BTKNamalwa~70 nM>99%[11]
NC-1BTKMino2.2 nM97%[12][13]
IR-1BTKMino<10 nM~90%[12][13]
IR-2BTKMino<10 nM~90%[12][13]
RC-3BTKMino<10 nM~90%[12][13]

Table 2: Degradation Performance of AHPC-based PROTACs.

Experimental Protocols

The development of AHPC-based PROTACs involves a multidisciplinary approach, from chemical synthesis to rigorous biological evaluation. This section provides detailed methodologies for key experiments.

Synthesis of (S,R,S)-AHPC (VH032) Amine[14]

This protocol outlines a feasible, column chromatography-free, multi-gram scale synthesis of the core VHL ligand.

Step 1: Synthesis of (2S,4R)-tert-Butyl 4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate (Boc-13)

  • Dissolve (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (compound 12) (61.2 g, 264 mmol) and 4-(4-methylthiazol-5-yl)benzaldehyde (compound 4) (66.7 g, 258 mmol) in a mixture of DMF (300 mL) and DCM (300 mL).

  • Cool the solution to 0 °C and add triethylamine (B128534) (TEA) (100 mL, 720 mmol).

  • Add HATU (118.56 g, 312 mmol) to the mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Remove most of the solvent under vacuum.

  • To the residue, add saturated NaHCO3 solution (1 L) and extract with ethyl acetate (B1210297) (EA) (800 mL x 1, 400 mL x 2).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to give crude Boc-13.

Step 2: Synthesis of (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydrochloride (13)

  • Dissolve crude Boc-13 (125 g, 300 mmol) in a mixture of dioxane (400 mL) and EA (100 mL).

  • Add HCl (550 mL, 4 M in dioxane) dropwise at room temperature over 1 hour.

  • Stir the mixture at room temperature overnight.

  • Filter the resulting yellow solid, wash with EA, and dry under vacuum to yield the crude product.

Step 3: Synthesis of tert-Butyl ((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate (17)

  • Dissolve Boc-L-tert-leucine (compound 14) (46.3 g, 200 mmol) in DCM (530 ml).

  • Cool the solution to 0 °C and add DIPEA (87 mL, 501 mmol), followed by HATU (88.9 g, 234 mmol).

  • Stir the mixture at room temperature for 2 hours, then cool to 0 °C.

  • Add compound 13 (53 g, 123 mmol) slowly.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add DCM (530 mL) to the reaction mixture.

  • Wash the organic layer with saturated NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate to give crude 17.

Step 4: Synthesis of (S)-2-Amino-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one ((S,R,S)-AHPC, VH032 Amine)

  • Dissolve crude 17 in DCM.

  • Add a solution of HCl in dioxane at room temperature and stir overnight.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in water, wash with DCM to remove impurities.

  • Basify the aqueous solution with NaHCO3, saturate with NaCl, and extract with a DCM/MeOH (10/1, v/v) mixture.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield the final product.

Western Blotting for Protein Degradation[8][10]

This protocol provides a standard workflow for assessing target protein degradation.

Materials:

  • Cell line expressing the target protein

  • AHPC-based PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Acquire the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels (%) against the log of the PROTAC concentration.

    • Fit the data to a non-linear regression curve to calculate the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization[15][16][17][18][19]

ITC is a powerful technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase (e.g., VCB complex: VHL, Elongin B, and Elongin C)

  • AHPC-based PROTAC

  • ITC instrument

  • Matched buffer for all components

Procedure:

  • Sample Preparation:

    • Ensure the target protein, E3 ligase, and PROTAC are in identical, degassed buffers to minimize heats of dilution.

    • Accurately determine the concentrations of all components.

  • Binary Binding Affinity Determination (PROTAC to E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution (e.g., 5-50 µM).

    • Fill the injection syringe with the PROTAC solution (typically 10-20 times the concentration of the E3 ligase).

    • Perform the titration and analyze the data using a one-site binding model to determine the dissociation constant (Kd).

  • Ternary Complex Affinity Determination:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. The target protein should be in excess to ensure all E3 ligase is in a binary complex.

    • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.

    • Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

    • Analyze the data to determine the apparent Kd for ternary complex formation.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd (PROTAC to E3 ligase) to the apparent Kd of the ternary complex. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics[13][20][21][22][23]

SPR allows for the real-time, label-free analysis of the kinetics (association and dissociation rates) of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., amine coupling kit)

  • Purified, tagged E3 ligase (e.g., His-tagged VCB)

  • Purified target protein

  • AHPC-based PROTAC

  • Running buffer

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis (PROTAC and Target Protein to E3 Ligase):

    • Inject the PROTAC over the immobilized E3 ligase surface at various concentrations to determine the binding kinetics (ka, kd) and affinity (Kd).

    • Inject the target protein over the immobilized E3 ligase to assess for any direct interaction.

  • Ternary Complex Formation Analysis:

    • Inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the binding response to determine the kinetics and affinity of the ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to calculate the association rate constants (kon), dissociation rate constants (koff), and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

Signaling Pathways and Workflows

Visualizing the complex biological processes and the drug discovery workflow is crucial for understanding the mechanism of action and the development pipeline of AHPC-based PROTACs.

Logical Workflow for AHPC-Based PROTAC Discovery and Development

The development of a novel AHPC-based PROTAC follows a structured, multi-step process from initial design to preclinical evaluation.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target Identification Target Identification Warhead Selection Warhead Selection Linker Design Linker Design Warhead Selection->Linker Design PROTAC Synthesis PROTAC Synthesis Linker Design->PROTAC Synthesis Binding Assays Binding Assays PROTAC Synthesis->Binding Assays Ternary Complex Formation Ternary Complex Formation Binding Assays->Ternary Complex Formation Degradation Assays Degradation Assays Ternary Complex Formation->Degradation Assays Cell Viability Assays Cell Viability Assays Degradation Assays->Cell Viability Assays SAR Studies SAR Studies Cell Viability Assays->SAR Studies Iterative Optimization SAR Studies->PROTAC Synthesis ADME/PK Profiling ADME/PK Profiling SAR Studies->ADME/PK Profiling In Vivo Efficacy In Vivo Efficacy ADME/PK Profiling->In Vivo Efficacy KRAS_Signaling_Pathway cluster_protac RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF Proteasome Proteasome KRAS_G12C_GTP->Proteasome Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation LC2 LC-2 (PROTAC) LC2->KRAS_G12C_GTP Binds VHL VHL E3 Ligase LC2->VHL Recruits VHL->KRAS_G12C_GTP Ubiquitinates STING_Signaling_Pathway cluster_protac cDNA Cytosolic dsDNA cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Proteasome Proteasome STING->Proteasome Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription STING_PROTAC STING PROTAC STING_PROTAC->STING Binds VHL VHL E3 Ligase STING_PROTAC->VHL Recruits VHL->STING Ubiquitinates

References

Methodological & Application

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the bifunctional linker, (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, to a target ligand. This linker is a valuable tool in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase ((S,R,S)-AHPC) to a ligand for a target protein. The single polyethylene (B3416737) glycol (PEG) unit enhances solubility and provides a flexible spacer. The terminal amine, protected by a tert-butyloxycarbonyl (Boc) group, allows for a controlled, stepwise conjugation to a target ligand possessing a carboxylic acid functionality.

The overall strategy involves a two-step process:

  • Boc Deprotection: Removal of the Boc protecting group from the terminal amine of the linker using a strong acid, typically trifluoroacetic acid (TFA).

  • Amide Bond Formation: Conjugation of the deprotected amine-linker to the target ligand via the formation of a stable amide bond. This is commonly achieved by activating a carboxylic acid on the target ligand as an N-hydroxysuccinimide (NHS) ester.

Quantitative Data Summary

The following tables provide representative data for the key steps of the conjugation protocol. Note that actual results may vary depending on the specific properties of the target ligand.

Table 1: Boc Deprotection Reaction Parameters

ParameterRecommended RangeTypical Value
TFA Concentration in DCM (v/v)20% - 50%25%
Reaction Temperature0°C to Room TemperatureRoom Temperature
Reaction Time30 minutes - 2 hours1 hour
Monitoring TechniqueTLC, LC-MSLC-MS
Expected Outcome>95% deprotectionComplete conversion

Table 2: Amide Coupling Reaction Parameters

ParameterRecommended RangeTypical Value
Molar Ratio (Amine-Linker:NHS-Ligand)1:1 to 1:1.51:1.2
Reaction pH7.2 - 8.58.0
Reaction BufferPhosphate, Borate, or Bicarbonate0.1 M Sodium Bicarbonate
Reaction Temperature4°C to Room TemperatureRoom Temperature
Reaction Time1 - 4 hours2 hours
Monitoring TechniqueLC-MS, HPLCHPLC
Expected Yield50% - 80%Dependent on ligand

Experimental Protocols

Part A: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.

  • With stirring, add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture, resulting in a 50% TFA concentration). A lower concentration, such as 25% TFA in DCM, can also be effective.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1] The deprotected product will be more polar than the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3x). The resulting product is the TFA salt of the deprotected amine and can often be used directly in the subsequent conjugation step.

  • (Optional - For Free Amine Isolation): a. Dissolve the residue in DCM and transfer to a separatory funnel. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Part B: Conjugation of Deprotected Linker to a Target Ligand

This protocol details the formation of an amide bond between the deprotected amine-linker and a carboxylic acid on the target ligand, activated as an NHS ester.

Materials:

  • Deprotected (S,R,S)-AHPC-O-Ph-PEG1-NH₂ (from Part A)

  • Target ligand with a carboxylic acid functionality

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.0)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • HPLC system for purification

Procedure:

Step 1: Activation of Target Ligand with EDC/NHS

  • Dissolve the target ligand containing a carboxylic acid in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction can be monitored by LC-MS to confirm the formation of the activated ester.

Step 2: Conjugation with the Deprotected Linker

  • Dissolve the deprotected (S,R,S)-AHPC-O-Ph-PEG1-NH₂ (TFA salt or free amine) in a minimal amount of DMF or DMSO.

  • Add the solution of the activated target ligand (NHS ester) to a solution of the deprotected linker in 0.1 M sodium bicarbonate buffer (pH 8.0). The final reaction pH should be between 7.2 and 8.5.[2][]

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.

  • Monitor the progress of the conjugation by LC-MS or HPLC, observing the formation of the desired conjugate and the disappearance of the starting materials.

Step 3: Purification of the Final Conjugate

  • Upon completion of the reaction, the final conjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.

  • Collect the fractions containing the purified conjugate and confirm the identity and purity by LC-MS.

  • Lyophilize the pure fractions to obtain the final (S,R,S)-AHPC-O-Ph-PEG1-Ligand conjugate as a solid.

Visualizations

experimental_workflow cluster_deprotection Part A: Boc Deprotection cluster_conjugation Part B: Conjugation start_linker This compound dissolve_dcm Dissolve in DCM start_linker->dissolve_dcm add_tfa Add TFA dissolve_dcm->add_tfa react_rt React at Room Temp add_tfa->react_rt monitor_deprotection Monitor by LC-MS react_rt->monitor_deprotection evaporate Evaporate & Co-evaporate monitor_deprotection->evaporate deprotected_linker Deprotected Linker (TFA Salt) evaporate->deprotected_linker conjugate Conjugate in Bicarbonate Buffer deprotected_linker->conjugate target_ligand Target Ligand (-COOH) activate_ligand Activate with EDC/NHS target_ligand->activate_ligand activated_ligand Activated Ligand (NHS Ester) activate_ligand->activated_ligand activated_ligand->conjugate monitor_conjugation Monitor by HPLC conjugate->monitor_conjugation purify Purify by RP-HPLC monitor_conjugation->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for the conjugation of this compound to a target ligand.

signaling_pathway cluster_protac PROTAC Mechanism of Action protac PROTAC ((S,R,S)-AHPC-Linker-Ligand) target_protein Target Protein protac->target_protein binds e3_ligase VHL E3 Ligase protac->e3_ligase binds ternary_complex Ternary Complex (Target-PROTAC-E3) target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination induces proteasome 26S Proteasome ubiquitination->proteasome targets for degradation Target Protein Degradation proteasome->degradation results in

Caption: Simplified signaling pathway of a PROTAC utilizing the (S,R,S)-AHPC ligand.

References

Application Notes and Protocols for PROTAC Experiments Utilizing (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific proteins of interest (POIs) by hijacking the body's own cellular machinery for protein degradation.[1] These heterobifunctional molecules are comprised of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the E3 ligase, the PROTAC, and the POI leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, an E3 ligase ligand-linker conjugate, in the development and characterization of novel PROTACs. (S,R,S)-AHPC is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly utilized E3 ligases in PROTAC design.[3][4] The provided molecule features a Boc-protected amine, which, after deprotection, allows for straightforward conjugation to a ligand for a target protein of interest, facilitating the synthesis of a complete PROTAC molecule.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a PROTAC synthesized from this compound involves the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its degradation via the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase Complex PROTAC->VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of POI degradation by a PROTAC.

Experimental Protocols

The following section outlines the key experimental procedures for the synthesis and characterization of a PROTAC utilizing this compound.

Protocol 1: Synthesis of a PROTAC Molecule

This protocol describes the deprotection of the Boc group from this compound and its subsequent conjugation to a hypothetical POI ligand containing a carboxylic acid functional group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used directly in the next step.

  • Amide Coupling:

    • Dissolve the POI ligand with a carboxylic acid in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes.

    • Add a solution of the deprotected (S,R,S)-AHPC-O-Ph-PEG1-NH2 (1 equivalent) in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final PROTAC.

Protocol 2: In Vitro Binding Assays

To confirm that the synthesized PROTAC can bind to both the POI and the VHL E3 ligase, various biophysical assays can be employed.[5]

A. Surface Plasmon Resonance (SPR) [6]

  • Objective: To determine the binding kinetics and affinity of the PROTAC to the POI and VHL.

  • Procedure:

    • Immobilize the purified POI or VHL-ElonginB-ElonginC (VCB) complex on a sensor chip.

    • Prepare a series of concentrations of the PROTAC in a suitable running buffer.

    • Inject the PROTAC solutions over the sensor chip and measure the association and dissociation rates.

    • Regenerate the sensor surface between injections.

    • Fit the data to a suitable binding model to determine the equilibrium dissociation constant (KD).

B. Isothermal Titration Calorimetry (ITC) [6]

  • Objective: To determine the thermodynamic parameters of binding.

  • Procedure:

    • Place a solution of the purified POI or VCB complex in the sample cell.

    • Fill the injection syringe with a concentrated solution of the PROTAC.

    • Perform a series of injections of the PROTAC into the sample cell and measure the heat change.

    • Integrate the heat change peaks and fit the data to a binding isotherm to determine the KD, enthalpy (ΔH), and stoichiometry (n) of binding.

Protocol 3: Ternary Complex Formation Assay

The formation of the POI-PROTAC-E3 ligase ternary complex is a critical step for PROTAC-mediated degradation.[7]

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [7]

  • Objective: To detect the proximity of the POI and VHL in the presence of the PROTAC.

  • Procedure:

    • Use a labeled POI (e.g., with a terbium donor fluorophore) and a labeled VCB complex (e.g., with a GFP acceptor).

    • In a microplate, mix the labeled proteins with increasing concentrations of the PROTAC.

    • Incubate to allow for complex formation.

    • Measure the TR-FRET signal, which will be high when the donor and acceptor are in close proximity (i.e., when the ternary complex is formed).

Protocol 4: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the POI by the recruited E3 ligase.[8][9]

  • Objective: To detect the poly-ubiquitination of the POI.

  • Materials:

    • Purified POI

    • Purified VCB complex

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UbcH5a)

    • Ubiquitin

    • ATP

    • PROTAC

    • Ubiquitination buffer

  • Procedure:

    • Combine the POI, VCB complex, E1, E2, ubiquitin, and ATP in the ubiquitination buffer.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blot using an antibody against the POI. A high molecular weight smear or ladder of bands indicates poly-ubiquitination.

Protocol 5: Cellular Degradation Assay (Western Blot)

This is a fundamental assay to determine if the PROTAC leads to the degradation of the target protein in a cellular context.[6]

  • Objective: To quantify the reduction in POI levels in cells treated with the PROTAC.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and detect the signal.

    • Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control. From this data, the DC50 (half-maximal degradation concentration) can be calculated.

Protocol 6: Cell Viability Assay

This assay assesses the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation.[1][10]

  • Objective: To determine the effect of PROTAC-induced POI degradation on cell viability.

  • Procedure (using a luminescent assay like CellTiter-Glo®):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well.

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration).

Experimental Workflow

The following diagram illustrates a typical workflow for the development and characterization of a PROTAC.

Experimental_Workflow PROTAC Development and Characterization Workflow cluster_1 PROTAC Synthesis and Initial Characterization cluster_2 Cellular and Functional Assays Synthesis PROTAC Synthesis (from this compound) Binding_Assays Binding Assays (SPR, ITC) Synthesis->Binding_Assays Ternary_Complex_Assay Ternary Complex Formation (TR-FRET) Binding_Assays->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation (Western Blot, DC50) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability (IC50) Degradation_Assay->Viability_Assay Off_Target_Analysis Off-Target Analysis (Proteomics) Viability_Assay->Off_Target_Analysis

Caption: A typical workflow for PROTAC development.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Biophysical and Biochemical Characterization

AssayParameterPROTAC APROTAC BNegative Control
SPR
Binding to POI (KD, nM)
Binding to VHL (KD, nM)
ITC
Binding to POI (KD, nM)
Binding to VHL (KD, nM)
TR-FRET
Ternary Complex EC50 (nM)
Ubiquitination
Ubiquitination at 1 µM++++-

Table 2: Cellular Activity

AssayParameterCell Line XCell Line Y
Degradation
DC50 (nM) at 24h
Dmax (%) at 24h
Cell Viability
IC50 (nM) at 72h

Conclusion

This compound is a versatile building block for the synthesis of VHL-based PROTACs. The protocols outlined in this document provide a comprehensive framework for the development and characterization of novel protein degraders, from initial synthesis to cellular and functional evaluation. Careful execution of these experiments will enable researchers to effectively assess the potential of their PROTAC candidates for therapeutic applications.

References

Application Notes and Protocols for (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in Targeted Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC is composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a key building block in PROTAC synthesis, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-AHPC moiety ensures recruitment of VHL, while the phenyl-PEG1 linker provides a spatial bridge to the target protein ligand. The Boc-protected amine allows for the covalent attachment of a ligand for the protein of interest.

While the direct application of this compound has been notably documented in the development of degraders for non-kinase targets such as the Embryonic Ectoderm Development (EED) protein, its modular nature makes it an invaluable tool for the creation of kinase-targeting PROTACs. By conjugating a kinase-specific inhibitor to this VHL E3 ligase-linker conjugate, researchers can redirect the ubiquitin-proteasome system to degrade specific kinases involved in various pathologies, including cancer and inflammatory diseases.

These application notes provide a comprehensive guide to the use of this compound in the development of protein degraders, with a focus on its adaptation for kinase targets.

Data Presentation

The following table summarizes the key quantitative data for "PROTAC EED degrader-1," which utilizes the deprotected form of this compound, "(S,R,S)-AHPC-O-Ph-PEG1-NH2", to target the EED protein.[1][2][3][4] This data illustrates the potential efficacy of PROTACs constructed with this VHL ligand-linker conjugate.

ParameterValueTarget/Cell LineDescription
Binding Affinity (pKD) 9.02 ± 0.09EEDMeasures the binding strength of the PROTAC to the target protein.
PRC2 Inhibition (pIC50) 8.17 ± 0.24PRC2 ComplexMeasures the concentration of the PROTAC required to inhibit 50% of the Polycomb Repressive Complex 2 (PRC2) enzymatic activity.
Cell Proliferation (GI50) 0.045 µM (Day 14)Karpas422 (EZH2 mutant DLBCL)Measures the concentration of the PROTAC required to inhibit the growth of cancer cells by 50%.

Experimental Protocols

Protocol 1: Synthesis of a Kinase-Targeting PROTAC

This protocol describes the general procedure for synthesizing a kinase-targeting PROTAC by coupling a kinase inhibitor (containing a carboxylic acid functional group) with the deprotected amine of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Kinase inhibitor with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Boc Deprotection: a. Dissolve this compound in a solution of 20% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS until the starting material is consumed. d. Remove the solvent and TFA under reduced pressure to yield the crude (S,R,S)-AHPC-O-Ph-PEG1-NH2 as a TFA salt.

  • Amide Coupling: a. Dissolve the kinase inhibitor (1.0 equivalent), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the crude (S,R,S)-AHPC-O-Ph-PEG1-NH2 TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. e. Monitor the reaction progress by LC-MS.

  • Purification and Characterization: a. Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by reverse-phase HPLC to obtain the final kinase-targeting PROTAC. d. Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target kinase in cells treated with a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line expressing the target kinase

  • Kinase-targeting PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with various concentrations of the kinase-targeting PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations for all samples. c. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target kinase and the loading control overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target kinase band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of PROTAC-induced kinase degradation on cell proliferation.

Materials:

  • Cell line of interest

  • Kinase-targeting PROTAC

  • Vehicle control (e.g., DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed cells at an appropriate density in 90 µL of culture medium per well in an opaque-walled 96-well plate. b. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: a. Prepare serial dilutions of the kinase-targeting PROTAC in culture medium. b. Add 10 µL of the diluted compound or vehicle to the respective wells. c. Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence using a luminometer. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Determine the GI₅₀ (or IC₅₀) value using appropriate software (e.g., GraphPad Prism).

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 cluster_1 cluster_2 cluster_3 PROTAC (S,R,S)-AHPC-O-Ph-PEG1-Kinase_Ligand PROTAC TernaryComplex Target Kinase-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds TargetKinase Target Kinase TargetKinase->TernaryComplex Recruited VHL VHL E3 Ligase VHL->TernaryComplex Recruited Ubiquitination Poly-ubiquitination of Target Kinase TernaryComplex->Ubiquitination Catalyzes Degradation Degradation of Target Kinase Ubiquitination->Degradation Marked for Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Proteasome->Degradation Mediates Degradation->PROTAC Recycled

Caption: PROTAC-mediated degradation of a target kinase.

Experimental_Workflow Experimental Workflow for PROTAC Development cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Boc_Deprotection Boc Deprotection of This compound Amide_Coupling Amide Coupling with Kinase Ligand Boc_Deprotection->Amide_Coupling Purification Purification & Characterization (HPLC, LC-MS, NMR) Amide_Coupling->Purification Cell_Treatment Cell Treatment with Kinase PROTAC Purification->Cell_Treatment Degradation_Assay Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, GI50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Kinase_Signaling_Pathway Representative Kinase Signaling Pathway (e.g., MAPK/ERK) GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF (Target for Degradation) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Regulates PROTAC RAF-PROTAC PROTAC->RAF Induces Degradation

Caption: Targeting the MAPK/ERK pathway with a PROTAC.

References

Application Notes and Protocols for Cell Permeability Assessment of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether by hijacking the body's own ubiquitin-proteasome system.[2][3] A typical PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc structure represents a component of a PROTAC, likely an E3 ligase ligand-linker conjugate, which can be used in the synthesis of PROTACs targeting specific proteins like EED.[4][5]

A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane to reach its intracellular target.[1] However, the inherent physicochemical properties of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their cell permeability.[1][6] Therefore, accurate and robust assessment of cell permeability is a cornerstone of PROTAC development.[1]

These application notes provide detailed protocols for two widely used in vitro assays to evaluate the cell permeability of this compound based PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a series of this compound based PROTACs. This data is intended to illustrate how results from permeability assays can be structured for clear comparison and interpretation.

Table 1: PAMPA Permeability Data for this compound based PROTACs

Compound IDApparent Permeability (Papp) (10⁻⁶ cm/s)Lipophilicity (ALogP)
PROTAC-A0.83.5
PROTAC-B1.54.2
PROTAC-C0.32.8
PROTAC-D2.14.8

Note: Higher Papp values indicate greater passive permeability.

Table 2: Caco-2 Permeability and Efflux Data for this compound based PROTACs

Compound IDPapp A to B (10⁻⁶ cm/s)Papp B to A (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
PROTAC-A0.51.53.0
PROTAC-B1.21.81.5
PROTAC-C0.20.84.0
PROTAC-D1.82.01.1

Note: An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[7]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1][8] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[1]

Materials:

  • 96-well PAMPA plate with a PVDF membrane

  • Lecithin (B1663433)/dodecane solution (or other suitable lipid mixture)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compounds

  • Reference compounds (e.g., propranolol (B1214883) for high permeability, furosemide (B1674285) for low permeability)

  • UV/Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Prepare a 1% (w/v) solution of lecithin in dodecane.[9]

  • Carefully add 5 µL of the lipid solution to each well of the donor plate, ensuring the membrane is fully coated.[9]

  • Prepare the test and reference compounds in PBS at a final concentration of 100 µM.

  • Add 200 µL of the compound solutions to the donor wells.

  • Add 300 µL of PBS to the acceptor wells.

  • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.

  • Incubate the plate assembly at room temperature for 4-16 hours.[9]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium.[1] It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[6][7]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC compounds

  • Reference compounds (e.g., propranolol, atenolol)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in DMEM.

    • Seed the Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test PROTAC compound (typically at 1-10 µM) in HBSS to the apical (A) side (0.5 mL).[10]

    • Add fresh HBSS to the basolateral (B) side (1.5 mL).

    • Incubate at 37°C with gentle shaking for 1-2 hours.[10]

    • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

    • At the end of the incubation, collect samples from both the apical and basolateral sides.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above, but add the test compound to the basolateral side and sample from the apical side to determine the extent of active efflux.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula:

      Papp = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt = Rate of permeation

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor chamber

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).

Optimization for PROTACs: Due to the low solubility and potential for non-specific binding of PROTACs, modifications to the standard Caco-2 protocol may be necessary. The addition of 0.25% to 0.5% bovine serum albumin (BSA) to the assay buffer can improve recovery and provide more reliable permeability data.[10]

Mandatory Visualization

PROTAC_MoA cluster_cell Cell Interior PROTAC (S,R,S)-AHPC based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation PROTAC_ext (S,R,S)-AHPC based PROTAC PROTAC_ext->PROTAC Cell Permeation

Caption: PROTAC Mechanism of Action.

Permeability_Workflow cluster_assays Permeability Assessment start Synthesized PROTAC pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Active Transport & Efflux) start->caco2 data_analysis Data Analysis (Papp, Efflux Ratio) pampa->data_analysis caco2->data_analysis decision Candidate Selection data_analysis->decision decision->start Poorly Permeable end Lead Optimization decision->end Permeable

References

Application Notes and Protocols for Measuring Protein Degradation Induced by (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins that are difficult to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] A PROTAC consists of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]

The compound (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is an E3 ligase ligand-linker conjugate.[5][6] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[2][7][8][9][10][11][12][13][14][15][16] This molecule serves as a building block for the synthesis of PROTACs aimed at degrading specific target proteins. When conjugated to a ligand for a target protein, the resulting PROTAC can induce its degradation.

This document provides a detailed protocol for utilizing a PROTAC constructed with this compound to measure the degradation of a hypothetical target protein, "Target Protein X," using Western blot analysis. Western blotting is a fundamental technique to quantify the reduction in protein levels following treatment with a degrader molecule.[1][3][4]

Principle of the Assay

This protocol describes the treatment of cultured cells with a PROTAC containing the this compound moiety to induce the degradation of Target Protein X. The efficacy of the PROTAC is assessed by measuring the decrease in the intracellular levels of Target Protein X. Cells are treated with varying concentrations of the PROTAC over a time course. Following treatment, total protein is extracted, and the levels of Target Protein X are quantified by Western blot analysis. A loading control protein (e.g., GAPDH, β-actin) is used to normalize the data and ensure equal protein loading across samples. The key parameters determined from this experiment are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1][2]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for a PROTAC utilizing this compound and the experimental workflow for the Western blot protocol.

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein_X Target Protein X Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein_X->Ternary_Complex Binds PROTAC PROTAC (this compound-Target Ligand) PROTAC->Ternary_Complex Binds VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds Ubiquitinated_Target Ubiquitinated Target Protein X Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated degradation of Target Protein X.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Preparation 4. Sample Preparation (with Laemmli buffer) Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE Sample_Preparation->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Immunoblotting 7. Immunoblotting Protein_Transfer->Immunoblotting Blocking 7a. Blocking Immunoblotting->Blocking Primary_Ab 7b. Primary Antibody Incubation (anti-Target X, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 7c. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 9. Data Analysis & Quantification Detection->Data_Analysis

Caption: Western blot experimental workflow.

Experimental Protocol

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing Target Protein X (e.g., HeLa, HEK293T).

  • PROTAC: PROTAC molecule synthesized using this compound and a ligand for Target Protein X.

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][3][17][18][19]

  • Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Electrophoresis Running Buffer

  • Transfer Buffer

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Target Protein X antibody

    • Mouse anti-GAPDH antibody (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Step-by-Step Methodology

1. Cell Seeding and Treatment

  • Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[1][4]

  • For a time-course experiment, treat the cells for different durations (e.g., 4, 8, 16, 24 hours).[1][4] For a dose-response experiment, treat the cells with varying concentrations of the PROTAC for a fixed time.

  • Incubate the cells for the specified time at 37°C.[1]

2. Cell Lysis and Protein Quantification

  • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1][4]

  • Add 100-200 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well and scrape the cells.[3][4][17][19]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][4]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][3][4]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1][4]

3. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples by diluting with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.[3][4]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][4]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[3][4] Include a protein molecular weight marker in one lane.

  • Run the gel at a constant voltage until the dye front reaches the bottom.[3][4]

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][4]

  • Confirm successful transfer by staining the membrane with Ponceau S.[4]

5. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][4]

  • Incubate the membrane with the primary antibody against Target Protein X (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][4]

  • Wash the membrane three times for 5-10 minutes each with TBST.[1][4]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][4]

  • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Repeat the immunoblotting process for the loading control protein (e.g., GAPDH) on the same membrane after stripping or on a separate gel.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4]

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the intensity of the bands corresponding to Target Protein X and the loading control using densitometry software.

  • Normalize the band intensity of Target Protein X to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in tables for clear comparison.

Table 1: Dose-Response of Target Protein X Degradation

PROTAC Concentration (nM)Normalized Target Protein X Level (Arbitrary Units)% Degradation vs. Vehicle Control
0 (Vehicle)1.000%
10.8515%
100.5248%
1000.1585%
10000.1288%

Table 2: Time-Course of Target Protein X Degradation at 100 nM PROTAC

Treatment Time (hours)Normalized Target Protein X Level (Arbitrary Units)% Degradation vs. Vehicle Control
01.000%
40.7525%
80.4060%
160.1882%
240.1585%

Troubleshooting

Problem Possible Cause Recommendation
No or weak signal Inefficient protein transferConfirm transfer with Ponceau S staining. For high molecular weight proteins, consider a longer transfer time or lower methanol (B129727) concentration in the transfer buffer.[17]
Low protein expressionIncrease the amount of protein loaded onto the gel.
Inactive antibodyUse a fresh dilution of the antibody. Confirm antibody activity with a positive control.[20]
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).[18]
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Multiple bands or smearing Protein degradation during sample preparationAlways use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice.[17][18][19]
Non-specific antibody bindingIncrease the number and duration of wash steps.

Conclusion

This protocol provides a comprehensive guide for assessing the degradation of a target protein induced by a PROTAC containing the this compound VHL ligand. By following this detailed Western blot procedure, researchers can effectively quantify the dose- and time-dependent degradation of their protein of interest, enabling the characterization of novel PROTAC molecules for therapeutic development. Accurate and reproducible measurement of protein degradation is a critical step in the evaluation of PROTAC efficacy.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays Using a PROTAC Derived from (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. These molecules consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite association forms a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.

The molecule (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc serves as a valuable building block for the synthesis of PROTACs. The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC development. The "-O-Ph-PEG1-NH-Boc" component is a linker with a Boc-protected amine, which, after deprotection, allows for the covalent attachment of a ligand for a specific POI.

These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay to characterize the activity of a PROTAC synthesized from the this compound building block. This assay is a critical step in the development of novel PROTACs, as it directly measures the ability of the molecule to mediate the ubiquitination of its target protein in a reconstituted system. The results of this assay can confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency before advancing to cell-based degradation assays.

PROTAC-Mediated Ubiquitination Pathway

The diagram below illustrates the mechanism by which a PROTAC facilitates the ubiquitination of a target protein via the VHL E3 ligase complex.

PROTAC_Pathway cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Transfers Ub AMP_PPi AMP + PPi E1->AMP_PPi Ternary_Complex Ternary Complex (POI-PROTAC-VHL) E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activates PROTAC PROTAC ((S,R,S)-AHPC-based) POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL POI->Ternary_Complex VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-induced ubiquitination pathway.

Experimental Protocols

This section details the methodology for an in vitro ubiquitination assay to assess the efficacy of a VHL-recruiting PROTAC.

Reagents and Materials
ReagentStock ConcentrationFinal Concentration
E1 Activating Enzyme (e.g., UBE1)5 µM50-100 nM
E2 Conjugating Enzyme (e.g., UBE2D2)25 µM250-500 nM
VHL E3 Ligase Complex (VHL/ElonginB/ElonginC)10 µM100-200 nM
Ubiquitin10 mg/mL (1.17 mM)50-100 µM
ATP Solution100 mM5-10 mM
Target Protein of Interest (POI)User-defined1-2 µM
PROTAC (dissolved in DMSO)10 mM0.1-10 µM
10X Ubiquitination Reaction Buffer10X1X
SDS-PAGE Sample Buffer (4X)4X1X
Deionized WaterN/ATo final volume
Anti-POI AntibodyUser-definedUser-defined
Anti-Ubiquitin AntibodyUser-definedUser-defined
HRP-conjugated Secondary AntibodyUser-definedUser-defined
Chemiluminescent SubstrateN/AN/A

10X Ubiquitination Reaction Buffer Composition:

  • 500 mM HEPES, pH 7.5

  • 500 mM NaCl

  • 100 mM MgCl₂

  • 10 mM DTT

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro ubiquitination assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagent Mix (E1, E2, VHL, Ub, POI, Buffer) initiate Initiate Reaction (Add ATP and PROTAC) prep_reagents->initiate prep_protac Prepare PROTAC Dilutions prep_protac->initiate incubate Incubate at 37°C (30-90 minutes) initiate->incubate quench Quench Reaction (Add SDS-PAGE Sample Buffer) incubate->quench sds_page SDS-PAGE quench->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Antibody Probing (Anti-POI or Anti-Ub) western_blot->probing detection Chemiluminescent Detection probing->detection data_analysis Data Analysis detection->data_analysis

Caption: In vitro ubiquitination assay workflow.

Step-by-Step Protocol
  • Reaction Setup:

    • On ice, prepare a master mix containing the E1 enzyme, E2 enzyme, VHL E3 ligase complex, ubiquitin, target protein of interest (POI), and 10X ubiquitination reaction buffer. The volumes should be calculated for the total number of reactions plus a 10% excess.

    • Aliquot the master mix into individual microcentrifuge tubes for each reaction.

    • Add the desired concentration of the PROTAC or DMSO (as a negative control) to the respective tubes.

    • Include a control reaction without ATP to ensure that any observed ubiquitination is ATP-dependent.

  • Reaction Initiation and Incubation:

    • Initiate the ubiquitination reaction by adding the ATP solution to each tube.

    • Gently mix the contents and incubate the reactions at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 90 minutes).

  • Quenching the Reaction:

    • Stop the reaction by adding 4X SDS-PAGE sample buffer to each tube.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide (B121943) gel should be chosen based on the molecular weight of the POI.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis and Expected Results

The primary output of this assay is a Western blot image. Successful PROTAC-mediated ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein.

  • Positive Result: In the lane containing the complete reaction mix (E1, E2, VHL, POI, ATP, Ub, and PROTAC), a ladder of bands or a high-molecular-weight smear should be visible when probing with the anti-POI antibody. This indicates the addition of multiple ubiquitin molecules to the target protein.

  • Negative Controls:

    • The lane with DMSO instead of the PROTAC should show little to no ubiquitination of the POI.

    • The lane without ATP should not show any ubiquitination.

    • The lane without the VHL E3 ligase should also show no ubiquitination.

Quantitative Data Presentation

The following tables provide example data for a hypothetical in vitro ubiquitination assay using a PROTAC derived from this compound.

Table 1: Reaction Component Concentrations

ComponentStock ConcentrationVolume per 25 µL ReactionFinal Concentration
Deionized WaterN/AUp to 25 µLN/A
10X Reaction Buffer10X2.5 µL1X
E1 Enzyme5 µM0.5 µL100 nM
E2 Enzyme25 µM0.5 µL500 nM
VHL Complex10 µM0.5 µL200 nM
Ubiquitin1.17 mM2.0 µL93.6 µM
Target Protein (POI)10 µM2.5 µL1.0 µM
PROTAC (in DMSO)1 mM0.25 µL10 µM
ATP100 mM2.5 µL10 mM

Table 2: Example Time-Course of POI Ubiquitination

Incubation Time (minutes)% Unmodified POI% Ubiquitinated POI
0100%0%
1575%25%
3040%60%
6015%85%
90<5%>95%

Table 3: PROTAC Dose-Response (at a fixed time point, e.g., 60 minutes)

PROTAC Concentration (µM)% Ubiquitinated POI
0 (DMSO control)<2%
0.115%
0.545%
1

Application Notes and Protocols for Designing a PROTAC with Optimal Linker Length using (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[2][3] An improperly designed linker can lead to steric hindrance if too short, or an unstable and unproductive ternary complex if too long.[2]

This document provides a detailed guide for designing and optimizing a PROTAC using the readily available E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc.[4] This building block incorporates a von Hippel-Lindau (VHL) E3 ligase ligand and a single polyethylene (B3416737) glycol (PEG) unit with a Boc-protected amine, providing a convenient starting point for linker elongation and conjugation to a warhead.[4][5] We will use a hypothetical scenario targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies, to illustrate the process of generating a small library of PROTACs with varying linker lengths and evaluating their efficacy.

Core Principles of PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 PROTAC Mechanism of Action cluster_1 PROTAC Mechanism of Action cluster_2 PROTAC Mechanism of Action PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation Degradation->PROTAC Recycling experimental_workflow Experimental Workflow for Linker Optimization cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start This compound deprotection Boc Deprotection start->deprotection coupling Coupling with Warhead-Linker deprotection->coupling purification Purification and Characterization coupling->purification library PROTAC Library (Varying Linker Lengths) purification->library cell_culture Cell Culture library->cell_culture treatment PROTAC Treatment cell_culture->treatment western_blot Western Blot for Protein Degradation treatment->western_blot viability_assay Cell Viability Assay treatment->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis hook_effect Linker Length vs. PROTAC Efficacy cluster_graph cluster_labels y_axis Degradation Efficacy (Dmax) x_axis Linker Length origin y_max origin->y_max   x_max origin->x_max   p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 l1 Too Short (Steric Hindrance) l2 Optimal Length l3 Too Long (Unstable Complex)

References

Application Notes and Protocols for (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in oncology research. This molecule incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short PEG linker terminating in a Boc-protected amine.[1][2] This structure allows for its covalent conjugation to a "warhead"—a ligand designed to bind to a specific protein of interest (POI)—thereby creating a heterobifunctional PROTAC.

PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[3] By recruiting the VHL E3 ligase to the POI, the resulting ternary complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of target proteins, potentially leading to a more profound and sustained pharmacological effect.[4]

A notable application of this linker-ligand conjugate is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator frequently dysregulated in various cancers. Specifically, it has been instrumental in creating degraders of Embryonic Ectoderm Development (EED), a core component of the PRC2 complex.[1][2] Degradation of EED leads to the concomitant degradation of other essential PRC2 subunits, such as EZH2 and SUZ12, effectively dismantling the complex and inhibiting its oncogenic activity.[1]

These application notes provide detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of PROTACs developed using this compound, with a focus on EED degradation in cancer models.

Signaling Pathway: PROTAC-Mediated Degradation of the PRC2 Complex

PRC2_Degradation_Pathway cluster_Cellular_Machinery Cellular Machinery cluster_Process Degradation Process PROTAC (S,R,S)-AHPC-O-Ph-PEG1 -Linker-Warhead VHL_ligand (S,R,S)-AHPC (VHL Ligand) PROTAC->VHL_ligand Warhead Warhead (e.g., EED Ligand) PROTAC->Warhead Ternary_Complex Ternary Complex (VHL-PROTAC-EED) VHL VHL E3 Ligase VHL_ligand->VHL POI Protein of Interest (e.g., EED in PRC2) Warhead->POI Binds VHL->Ternary_Complex POI->Ternary_Complex Ub Ubiquitin Ubiquitination Poly-ubiquitination of EED Ub->Ubiquitination Proteasome 26S Proteasome Degradation Degradation of EED & PRC2 Dismantling Proteasome->Degradation Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->Degradation Leads to Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Amine_Linker Amine-functionalized Linker (S,R,S)-AHPC-O-Ph-PEG1-NH2 Deprotection->Amine_Linker Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Amine_Linker->Coupling Warhead EED Warhead (with carboxylic acid) Warhead->Coupling Final_PROTAC Purified EED-PROTAC Coupling->Final_PROTAC

References

Application Notes and Protocols for Utilizing (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a key chemical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents with significant potential for the treatment of neurodegenerative diseases. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PEGylated linker with a Boc-protected amine. This structure allows for the straightforward attachment of a ligand targeting a protein of interest (POI), thereby creating a bifunctional molecule that can induce the degradation of disease-causing proteins.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By bringing a target protein into close proximity with an E3 ligase, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate pathogenic proteins, such as aggregated tau, α-synuclein, or huntingtin, which are hallmarks of many neurodegenerative disorders.

These application notes provide a comprehensive guide to the experimental workflow for synthesizing a PROTAC using this compound and characterizing its efficacy in the context of neurodegenerative disease research.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-O-Ph-PEG1-NH-Target_Ligand (PROTAC) POI Target Protein (e.g., Tau, α-Synuclein) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->VHL Recycled Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for PROTAC Development and Evaluation

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays s1 Step 1: Boc Deprotection of This compound s2 Step 2: Amide Coupling with Target Protein Ligand s1->s2 s3 Step 3: Purification and Characterization of PROTAC s2->s3 iv1 Ternary Complex Formation Assay (e.g., Pull-down, SPR) s3->iv1 iv2 In Vitro Ubiquitination Assay iv1->iv2 cb1 Western Blot for Target Protein Degradation iv2->cb1 cb2 Dose-Response (DC50) and Time-Course Analysis cb1->cb2 cb4 Filter Retardation Assay for Aggregated Proteins cb1->cb4 cb3 Cell Viability/Toxicity Assays (e.g., MTT, CellTiter-Glo) cb2->cb3

Caption: Overall experimental workflow for PROTAC development.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data for a newly synthesized PROTAC targeting a hypothetical neurodegenerative disease-associated protein (e.g., Tau).

ParameterDescriptionExample Value
Binding Affinity (pKD) Binding affinity of the PROTAC to the target E3 ligase (VHL).9.02 (for EED degrader-1)
DC₅₀ Concentration of the PROTAC required to degrade 50% of the target protein.50 nM
Dₘₐₓ Maximum percentage of target protein degradation achieved.>90%
Degradation t₁/₂ Time required to degrade 50% of the target protein at a specific concentration.4 hours
Cell Viability (IC₅₀) Concentration of the PROTAC that inhibits cell growth by 50%.>10 µM

Detailed Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the final step of PROTAC synthesis, which involves coupling the deprotected (S,R,S)-AHPC-O-Ph-PEG1-NH₂ with a carboxylic acid-functionalized ligand for the target protein.

Step 1: Boc Deprotection

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt can be used directly in the next step or after purification.

Step 2: Amide Coupling

  • Dissolve the target protein ligand (with a carboxylic acid group) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, Et₃N).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected (S,R,S)-AHPC-O-Ph-PEG1-NH₂ to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in neuronal cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., SH-SY5Y, primary neurons) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • E1 activating enzyme

      • E2 conjugating enzyme (e.g., UBE2D2)

      • VHL E3 ligase complex

      • Ubiquitin

      • ATP

      • Purified target protein

      • The synthesized PROTAC at various concentrations (or DMSO as a control).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection of Ubiquitination:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Analyze the reaction products by Western blot using an antibody against the target protein.

    • The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Plating and Treatment:

    • Seed neuronal cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of PROTAC concentrations for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC₅₀ value.

Protocol 5: Filter Retardation Assay for Aggregated Proteins

This assay is used to quantify the amount of insoluble protein aggregates after PROTAC treatment.

  • Sample Preparation:

    • Lyse the PROTAC-treated and control cells in a buffer containing SDS.

    • Heat the lysates to denature non-aggregated proteins.

  • Filtration:

    • Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane using a dot-blot apparatus. SDS-insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.

  • Immunodetection:

    • Wash the membrane and block it.

    • Incubate the membrane with a primary antibody specific for the aggregated protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Quantification:

    • Quantify the intensity of the dots to determine the relative amount of aggregated protein in each sample.

Conclusion

This compound is a versatile building block for the development of VHL-recruiting PROTACs aimed at degrading pathogenic proteins in neurodegenerative diseases. The protocols provided herein offer a comprehensive framework for the synthesis and functional characterization of such PROTACs, enabling researchers to explore this promising therapeutic modality. Careful optimization of experimental conditions and the use of appropriate controls are crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for Screening PROTACs Utilizing (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2][3] This induced proximity between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a versatile E3 ligase ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase and a PEG linker with a Boc-protected amine, ready for conjugation to a POI ligand.[4][5] This application note provides a detailed experimental workflow for the screening and characterization of PROTACs synthesized using this linker. The protocols outlined below cover essential assays for evaluating PROTAC-induced protein degradation, target engagement, and cellular effects.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein.

PROTAC_Mechanism cluster_extracellular Cell Membrane cluster_intracellular Intracellular Space PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase (VHL) PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Screening

A systematic screening cascade is essential for identifying and characterizing potent and selective PROTAC degraders. The following workflow outlines a comprehensive approach, from initial assessment of protein degradation to more in-depth mechanistic studies.

PROTAC_Screening_Workflow Start Synthesize PROTAC Library (using this compound) Degradation_Screen Primary Screen: Target Protein Degradation (Western Blot) Start->Degradation_Screen Dose_Response Dose-Response Analysis: Determine DC50 and Dmax Degradation_Screen->Dose_Response Selectivity Selectivity Profiling: Proteomics (Mass Spectrometry) Dose_Response->Selectivity Binding_Assays Biochemical/Biophysical Assays: Ternary Complex Formation (TR-FRET) Dose_Response->Binding_Assays Cellular_Assays Cellular Assays: Target Engagement (NanoBRET) Phenotypic Assays Selectivity->Cellular_Assays Binding_Assays->Cellular_Assays End Lead Candidate Identification Cellular_Assays->End

Caption: Experimental workflow for screening PROTACs.

Key Experimental Protocols

Assessment of PROTAC-Induced Protein Degradation by Western Blot

This protocol is a fundamental first step to determine if the synthesized PROTACs can induce the degradation of the target protein.

Materials:

  • Cell line expressing the protein of interest (e.g., VCaP for androgen receptor)

  • Cell culture medium and supplements

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC compound or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[1] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Data Presentation:

PROTAC IDConcentration (nM)% Degradation (24h)DC50 (nM)Dmax (%)
PROTAC-001100851592
PROTAC-0021004512055
PROTAC-00310092895
Vehicle-0--
Ternary Complex Formation Assessed by TR-FRET

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex, which is a critical step for PROTAC activity.[3]

Materials:

  • Purified recombinant POI (e.g., GST-tagged)

  • Purified recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC)

  • Fluorescently labeled antibody against the POI tag (e.g., anti-GST-Terbium)

  • Fluorescently labeled ligand for the E3 ligase (e.g., fluorescently tagged VHL ligand) or a fluorescently labeled antibody against a component of the E3 ligase complex.

  • PROTAC compounds

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Assay Setup: In a microplate, add the assay buffer, the purified POI, and the purified E3 ligase complex.

  • PROTAC Addition: Add serial dilutions of the PROTAC compounds.

  • Detection Reagent Addition: Add the fluorescently labeled antibody and ligand/antibody.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is generated when the donor (Terbium) and acceptor fluorophores are brought into proximity by the formation of the ternary complex.

Data Presentation:

PROTAC IDTernary Complex EC50 (nM)Maximum TR-FRET Signal
PROTAC-001502.5
PROTAC-0023501.2
PROTAC-003253.1
Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ assay allows for the quantification of PROTAC binding to its target protein within living cells.[6]

Materials:

  • Cells engineered to express the POI fused to NanoLuc® luciferase

  • NanoBRET™ tracer for the POI

  • PROTAC compounds

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the engineered cells in white, opaque 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC compounds.

  • Tracer Addition: Add the NanoBRET™ tracer to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Measurement: Measure the BRET signal (donor emission at 460 nm and acceptor emission at >600 nm) using a luminometer. The displacement of the tracer by the PROTAC results in a decrease in the BRET signal.

Data Presentation:

PROTAC IDCellular Target Engagement IC50 (nM)
PROTAC-00135
PROTAC-002250
PROTAC-00315

Summary and Conclusion

The successful development of PROTACs relies on a robust and systematic screening workflow. The protocols described in this application note provide a comprehensive framework for evaluating PROTACs synthesized with the this compound linker. By combining biochemical, biophysical, and cell-based assays, researchers can effectively identify and characterize potent and selective PROTAC degraders for further preclinical development. The quantitative data generated from these experiments, when organized into clear tables, allows for straightforward comparison and selection of lead candidates.

References

Troubleshooting & Optimization

Troubleshooting poor degradation efficiency with (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of PROTACs (Proteolysis Targeting Chimeras) synthesized with this advanced E3 ligase ligand-linker conjugate.

This compound is a high-quality chemical tool that incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand.[1][2] It serves as a foundational building block for creating PROTACs designed to induce the degradation of specific target proteins.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: Why am I observing no or poor degradation of my target protein after treatment with my PROTAC?

Answer:

Failure to observe target protein degradation is a common challenge with several potential causes. A systematic evaluation of your experimental workflow can help pinpoint the issue.

Potential Causes and Solutions:

Potential Cause Recommended Action
Suboptimal PROTAC Concentration Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[3] It's possible the concentrations tested were too low to be effective or high enough to induce the "hook effect" (see Question 2).
Inappropriate Treatment Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal incubation period for maximal degradation.[3][4]
Poor Cell Permeability The large size of PROTACs can sometimes hinder their ability to cross the cell membrane.[5] Consider modifying the linker to improve physicochemical properties or using cell lines with higher expression of relevant transporters.[3]
Low E3 Ligase Expression The cell line used must express sufficient levels of the VHL E3 ligase.[6] Verify VHL expression in your chosen cell line via Western blot or qPCR.
Inefficient Ternary Complex Formation The formation of a stable ternary complex between the target protein, your PROTAC, and VHL is essential for degradation.[7] The linker length and composition are critical for this. You may need to synthesize and test PROTACs with different linkers.
PROTAC Instability Assess the stability of your PROTAC in the cell culture medium over the course of your experiment.

Question 2: I observe a bell-shaped dose-response curve where degradation decreases at higher concentrations. What is happening?

Answer:

This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs.[8][9] It occurs when, at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-VHL) rather than the productive ternary complex required for degradation.[6][9]

Troubleshooting the Hook Effect:

Issue Recommended Action
Confirming the Hook Effect Extend your dose-response curve to include a wider range of concentrations, particularly at the higher end, to fully characterize the bell shape.[9]
Determining Optimal Concentration Identify the concentration that achieves maximal degradation (Dmax) from your dose-response curve. For subsequent experiments, use concentrations at or near this optimal point.
Assessing Ternary Complex Formation Utilize biophysical assays such as TR-FRET, SPR, or co-immunoprecipitation to directly measure ternary complex formation at various PROTAC concentrations. This can help correlate complex formation with the observed degradation profile.[5]

Question 3: My cells are showing high toxicity after PROTAC treatment. What can I do?

Answer:

Cell toxicity can confound your degradation results. It's important to distinguish between targeted degradation and non-specific cytotoxic effects.

Mitigating Cell Toxicity:

Potential Cause Recommended Action
PROTAC Concentration is Too High Determine the half-maximal inhibitory concentration (IC50) for cell viability using an assay like MTT or CellTiter-Glo. Work at PROTAC concentrations well below the IC50 value.
Off-Target Effects Lower the concentration of your PROTAC to a more specific range. Compare the effects with a negative control PROTAC (e.g., one with an inactive E3 ligase ligand) to see if the toxicity is target-dependent.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration and incubation time for my PROTAC?

A1: To determine the optimal concentration, a dose-response experiment should be performed. Treat your cells with a serial dilution of your PROTAC (e.g., 8-12 concentrations ranging from picomolar to micromolar) for a fixed time (e.g., 24 hours).[10] The concentration that results in 50% degradation is the DC50, and the maximal degradation observed is the Dmax. For optimal incubation time, perform a time-course experiment, treating cells with a fixed concentration of your PROTAC (e.g., at or near the Dmax concentration) and harvesting at multiple time points (e.g., 2, 4, 8, 16, 24, 48 hours).

Q2: What are the essential controls for a PROTAC degradation experiment?

A2: Several controls are crucial to ensure the validity of your results:

  • Vehicle Control: Cells treated with the same concentration of the PROTAC's solvent (e.g., DMSO) to control for solvent effects.

  • Negative Control PROTAC: An inactive version of your PROTAC is an excellent control. This could be a diastereomer of the VHL ligand that doesn't bind to VHL, or a molecule where the target-binding portion is inactivated.[11] This helps confirm that degradation is dependent on the formation of the ternary complex.

  • Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG-132) should "rescue" the degradation of your target protein, confirming that the degradation is proteasome-dependent.

  • E3 Ligase Ligand Competition: Co-treatment with an excess of a free VHL ligand should compete with your PROTAC for binding to VHL, thereby reducing target degradation and confirming VHL-dependent action.[12]

Q3: How can I confirm that my PROTAC is forming a ternary complex with the target protein and VHL?

A3: Several biophysical and cellular assays can be used to assess ternary complex formation:

  • Co-Immunoprecipitation (Co-IP): This can be performed from cell lysates to pull down the target protein and then blot for the presence of VHL, or vice-versa.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This in vitro assay can quantify the proximity between the target protein and the E3 ligase in the presence of the PROTAC.[13]

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques can be used to measure the binding affinities and thermodynamics of the binary and ternary complexes in a purified system.[14]

  • NanoBRET™ Assay: This technology can be used to monitor ternary complex formation in live cells in real-time.[15]

Quantitative Data Summary

The following table provides an illustrative summary of typical parameters for a successful VHL-based PROTAC. Note that these values are examples and will vary depending on the specific PROTAC, target protein, and cell line used.

ParameterTypical RangeDescription
DC50 (Degradation) 1 nM - 1 µMThe concentration of the PROTAC that results in 50% degradation of the target protein.
Dmax (Degradation) > 80%The maximal percentage of target protein degradation achievable with the PROTAC.
Optimal Incubation Time 4 - 24 hoursThe time required to achieve maximal degradation.
IC50 (Viability) > 10 µMThe concentration of the PROTAC that results in 50% inhibition of cell viability. Should be significantly higher than the DC50.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[4][10]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-linker-target ligand) TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Poor/No Degradation Observed Check_Conc Perform Wide Dose-Response (0.1 nM - 10 µM) Start->Check_Conc Deg_Observed Degradation Observed? Check_Conc->Deg_Observed Check_Time Perform Time-Course (2-48 hours) Check_Time->Deg_Observed Hook_Effect Observe Hook Effect? Deg_Observed->Hook_Effect Yes No_Deg Still No Degradation Deg_Observed->No_Deg No Optimize Optimize Concentration & Time Hook_Effect->Optimize Yes Hook_Effect->Optimize No No_Deg->Check_Time Check_VHL Verify VHL Expression in Cell Line (WB/qPCR) No_Deg->Check_VHL Check_Permeability Assess Cell Permeability Check_VHL->Check_Permeability Check_Ternary Confirm Ternary Complex Formation (e.g., Co-IP) Check_Permeability->Check_Ternary Redesign Consider PROTAC Redesign (e.g., new linker) Check_Ternary->Redesign

Caption: Troubleshooting Poor Degradation Efficiency.

Experimental_Workflow cluster_exp Experimental Protocol A 1. Seed Cells in Plates B 2. Treat with PROTAC (Dose-Response & Time-Course) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Western Blot C->D E 5. Image Blot & Quantify Bands D->E F 6. Data Analysis (Calculate DC50 & Dmax) E->F

References

Technical Support Center: Optimizing Linker Composition for Improved PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). The focus is on optimizing the linker composition to enhance PROTAC activity and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[1][2][3] The linker is not merely a spacer; it plays a critical role in the overall efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][4] A well-designed linker can improve selectivity, enhance solubility, and increase cell permeability.[1][5]

Q2: What are the most common types of linkers used in PROTACs?

The most prevalent linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be adjusted.[6][] PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[1][8][9] Alkyl chains are more hydrophobic, which can enhance cell permeability but may reduce solubility.[9][10] Other linker types include more rigid structures incorporating cyclic moieties like piperazine (B1678402) or piperidine, which can offer better metabolic stability and pre-organize the PROTAC into a bioactive conformation.[6][][9]

Q3: How does linker length affect PROTAC activity?

Linker length is a critical parameter that requires empirical optimization for each specific target protein and E3 ligase pair.[5][10]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5][]

  • Too long: An excessively long linker might result in a non-productive ternary complex where the distance between the E3 ligase and the target protein is too great for efficient ubiquitin transfer.[5][]

Generally, longer linkers are often associated with higher degradation efficiency, though there is an optimal length beyond which activity may decrease.[5]

Q4: How does linker composition (hydrophilicity and rigidity) impact PROTAC performance?

The chemical composition of the linker significantly influences the physicochemical properties and biological activity of a PROTAC.[2][5]

  • Hydrophilicity: Hydrophilic linkers, such as PEG, can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[1][8] However, excessive hydrophilicity might hinder cell membrane permeability.[8]

  • Rigidity: Rigid linkers can restrict the conformational flexibility of the PROTAC, which can be advantageous in locking in a bioactive conformation and improving the stability of the ternary complex.[6][] This can lead to enhanced degradation activity.

A balance between flexibility and rigidity, as well as hydrophilicity and hydrophobicity, is crucial for optimal performance.[5]

Troubleshooting Guides

Problem 1: My PROTAC shows weak or no target degradation.

This is a frequent issue that often points to problems with the formation of a stable and productive ternary complex. Here are some linker-related troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive binding.[12]

    • Solution: Synthesize and test a library of PROTACs with varying linker lengths and compositions. Systematically increase or decrease the linker length (e.g., by adding or removing PEG units or alkyl chain carbons) to identify the optimal length.[13] Introduce rigid elements (e.g., piperazine, piperidine) to reduce flexibility and potentially stabilize the ternary complex.[6]

  • Poor Physicochemical Properties: The linker may contribute to low solubility or poor cell permeability, preventing the PROTAC from reaching its intracellular target.[12]

    • Solution: Incorporate more hydrophilic linkers like PEG to improve solubility.[1][8] To enhance cell permeability, consider more hydrophobic alkyl linkers or strategies like amide-to-ester substitutions to reduce hydrogen bond donors.[10][14]

Problem 2: I am observing a "hook effect" with my PROTAC.

The "hook effect" is characterized by a decrease in degradation efficiency at high PROTAC concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[12] While this is an inherent aspect of the PROTAC mechanism, linker design can help mitigate its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the binding affinity for the second protein. This stabilizes the ternary complex.

    • Solution: Modify the linker to be more rigid, which can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[12] This can reduce the formation of non-productive binary complexes and lessen the hook effect.

Data Presentation

Table 1: Impact of Linker Length and Composition on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC AAlkyl8>1000<10[10]
PROTAC BAlkyl1215075[10]
PROTAC CPEG85090[8]
PROTAC DPEG1225>95[8]
PROTAC ERigid (Piperazine)1015>95[6]

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Comparison of Physicochemical Properties of Different Linker Types

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Hydrophobic, flexibleSynthetically accessible, can improve cell permeabilityLow aqueous solubility
PEG Hydrophilic, flexibleImproves solubility, good biocompatibilityCan decrease cell permeability if too long, potential for metabolic instability
Rigid (e.g., Piperazine, Piperidine) Conformationally constrainedCan pre-organize for bioactive conformation, enhances metabolic stabilityMore complex synthesis

Experimental Protocols

1. Western Blot for Target Protein Degradation

  • Objective: To quantify the concentration-dependent degradation of a target protein by a PROTAC.

  • Methodology:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add an enhanced chemiluminescent (ECL) substrate.

    • Image the blot using a chemiluminescence detection system and perform densitometry analysis to quantify the relative protein levels.[13]

2. Ternary Complex Formation Assay (TR-FRET)

  • Objective: To quantify the formation of the ternary complex in a homogeneous assay format.

  • Materials:

    • Tagged target protein (e.g., His-tagged)

    • Tagged E3 ligase (e.g., GST-tagged)

    • PROTAC of interest

    • TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)

    • Assay buffer

    • Low-volume 384-well plates

    • TR-FRET enabled plate reader

  • Methodology:

    • Prepare a serial dilution of the PROTAC in the assay buffer.

    • Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.

    • Add the TR-FRET donor and acceptor reagents.

    • Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths. An increase in the TR-FRET signal indicates the formation of the ternary complex.[13]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Poor PROTAC Activity CheckPermeability Assess Cell Permeability (e.g., Cellular Target Engagement Assay) Start->CheckPermeability CheckTernaryComplex Assess Ternary Complex Formation (e.g., TR-FRET, FP) Start->CheckTernaryComplex PermeabilityIssue Permeability Issue CheckPermeability->PermeabilityIssue Low TernaryComplexIssue Ternary Complex Issue CheckTernaryComplex->TernaryComplexIssue Low ModifyLinkerHydrophilicity Modify Linker (e.g., PEG for solubility, Alkyl for permeability) PermeabilityIssue->ModifyLinkerHydrophilicity ModifyLinkerLengthRigidity Modify Linker (e.g., vary length, add rigid elements) TernaryComplexIssue->ModifyLinkerLengthRigidity ReEvaluate Re-evaluate Activity ModifyLinkerHydrophilicity->ReEvaluate ModifyLinkerLengthRigidity->ReEvaluate

Caption: A logical workflow for troubleshooting poor PROTAC activity.

References

Technical Support Center: Addressing Off-Target Effects of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PROTACs (Proteolysis-Targeting Chimeras) that incorporate the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) E3 ligase ligand. The chemical structure you're working with, (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, is a key component for recruiting the VHL E3 ligase to your protein of interest (POI). This guide is designed to help you troubleshoot and mitigate potential off-target effects that can arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects with my (S,R,S)-AHPC-based PROTAC?

A1: Off-target effects in PROTACs can stem from several sources:

  • Degradation-dependent off-targets: Your PROTAC may induce the degradation of proteins other than your intended target. This can occur if the "warhead" portion of your PROTAC has an affinity for other proteins, or if the ternary complex (POI-PROTAC-VHL) forms non-selectively with other cellular proteins.[1] While VHL-based PROTACs are generally considered to have a favorable off-target profile compared to some other E3 ligase recruiters, empirical validation is essential.[1][2]

  • Degradation-independent off-targets: The PROTAC molecule itself, including the warhead or the VHL ligand, might exert pharmacological effects without causing protein degradation.[1]

  • Pathway-related effects: The degradation of your target protein can lead to downstream effects on various signaling pathways.[3] It's crucial to distinguish these on-target pathway effects from true off-target protein degradation.

Q2: I'm observing unexpected cellular toxicity. How can I determine if it's an on-target or off-target effect?

A2: Distinguishing between on-target and off-target toxicity is a critical step. Here's a recommended workflow:

  • Confirm On-Target Toxicity: Use an orthogonal method like siRNA or CRISPR-Cas9 to knock down your target protein.[4] If you observe the same toxic phenotype, the toxicity is likely due to the loss of your target protein's function.[4]

  • Competitive Displacement: Co-treat your cells with the PROTAC and an excess of a small molecule inhibitor that binds to the same site on your target protein.[4] If the toxicity is on-target, the inhibitor should rescue the cells from the toxic effects.[4]

  • Use a Negative Control PROTAC: Synthesize or obtain a control PROTAC where the (S,R,S)-AHPC ligand is replaced with its inactive (S,S,S)-AHPC enantiomer.[5] This control can't recruit VHL and therefore shouldn't degrade the target. If you still observe toxicity, it's likely a degradation-independent off-target effect of your warhead.

Q3: My proteomics data shows downregulation of several proteins. How do I identify direct off-targets versus downstream effects of target degradation?

A3: This is a common challenge in PROTAC research. To differentiate direct from indirect effects:

  • Time-Course Proteomics: Perform a time-course experiment with short treatment durations (e.g., 2, 4, 6 hours).[6] Direct off-targets are likely to be degraded at earlier time points, while downstream effects will appear later as signaling pathways are modulated.

  • Transcriptomics (RNA-Seq): Analyze changes in mRNA levels. If a protein is downregulated but its corresponding mRNA is not, it's likely a direct target of degradation.[3] Conversely, if both protein and mRNA levels decrease, it may be a downstream transcriptional effect.

  • Washout Experiments: Remove the PROTAC from the cell culture and monitor protein levels.[1] The levels of a direct target should recover as new protein is synthesized, and this should correlate with the reversal of any associated phenotype.[1]

Troubleshooting Guides

This section provides structured guidance for common issues related to off-target effects.

Issue 1: Unexpected Phenotype or Toxicity Observed
Possible Cause Troubleshooting Steps Success Metric
Off-target protein degradation 1. Perform global proteomics (LC-MS/MS) to identify all downregulated proteins. 2. Validate potential off-targets using Western blotting. 3. Use a negative control PROTAC (inactive VHL ligand) to confirm VHL-dependent degradation of off-targets.Identification of specific off-target proteins.
Degradation-independent pharmacology 1. Treat cells with the "warhead" molecule alone. 2. Treat cells with the (S,R,S)-AHPC-linker moiety alone. 3. If the phenotype persists with either component, it indicates degradation-independent activity.Pinpointing the source of the non-degradation-related phenotype.
On-target toxicity 1. Use siRNA or CRISPR to knock down the target protein and observe if the phenotype is replicated. 2. Perform a rescue experiment with a degradation-resistant mutant of the target protein.Confirmation that the observed phenotype is a direct result of target protein loss.
Issue 2: Discrepancy Between Proteomics and Western Blot Data
Possible Cause Troubleshooting Steps Success Metric
Antibody cross-reactivity in Western blot 1. Use the quantitative proteomics data to guide the selection of a highly specific antibody. 2. Validate the antibody's specificity using knockout or knockdown cell lines if available.Consistent results between proteomics and Western blot for the protein of interest.
Differences in assay sensitivity 1. Ensure that the protein abundance is within the linear range of detection for both assays. 2. For low-abundance proteins, consider using targeted proteomics methods for more sensitive quantification.Reliable and reproducible quantification of protein levels across different platforms.

Experimental Protocols

Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

1. Cell Culture and Treatment:

  • Culture your chosen cell line to approximately 70-80% confluency.

  • Treat cells with your (S,R,S)-AHPC-based PROTAC at the optimal degradation concentration (DCmax).

  • Include the following controls:

    • Vehicle control (e.g., DMSO)

    • Negative control PROTAC (with an inactive VHL ligand)

    • Warhead-only control

2. Cell Lysis and Protein Digestion:

  • After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a protease and phosphatase inhibitor cocktail.

  • Quantify the protein concentration using a BCA assay.

  • Perform in-solution or in-gel digestion of proteins to peptides using trypsin.

3. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Acquire data in a data-dependent or data-independent acquisition mode.

4. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm that your PROTAC engages with potential off-targets in a cellular context.[3]

1. Cell Treatment:

  • Treat cells with your PROTAC at various concentrations. Include a vehicle control.

2. Heating and Lysis:

  • After incubation, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing.

3. Protein Quantification:

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blot using an antibody specific for the potential off-target protein.

4. Data Analysis:

  • A shift in the melting temperature of the protein in the presence of the PROTAC indicates target engagement.

Visualizing Key Concepts

To aid in understanding the processes involved in PROTAC action and troubleshooting, the following diagrams illustrate key workflows and pathways.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.

Off_Target_Troubleshooting Start Unexpected Phenotype or Toxicity Observed Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Downregulated_Proteins Identify Downregulated Proteins Proteomics->Downregulated_Proteins Validate Validate with Western Blot Downregulated_Proteins->Validate Potential Off-Targets Orthogonal_KO Orthogonal Knockdown (siRNA/CRISPR) Downregulated_Proteins->Orthogonal_KO On-Target Control_PROTAC Negative Control PROTAC Validate->Control_PROTAC On_Target On-Target Effect Orthogonal_KO->On_Target Phenotype Replicated Off_Target Off-Target Effect Control_PROTAC->Off_Target Degradation Confirmed

Caption: Workflow for troubleshooting unexpected PROTAC-induced phenotypes.

By following these guidelines and protocols, researchers can more effectively identify, understand, and mitigate the off-target effects of their this compound based PROTACs, leading to more robust and reliable experimental outcomes.

References

Technical Support Center: (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc for Enhanced Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a phenyl-PEG linker with a Boc-protected amine handle. This advanced building block is designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating the formation of stable and productive ternary complexes for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a key chemical tool used in the field of targeted protein degradation. It is a pre-fabricated "E3 ligase ligand-linker" conjugate. The (S,R,S)-AHPC portion is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This is connected via a short, rigid O-Ph-PEG1 (phenyl-polyethylene glycol) linker to a Boc-protected amine (NH-Boc). Its primary application is in the synthesis of PROTACs, where a researcher can deprotect the amine and couple this molecule to a "warhead" — a ligand for a specific protein of interest that needs to be degraded.

Q2: What is the role of the "O-Ph-PEG1" linker in ternary complex stability?

A2: The linker is a critical determinant of a PROTAC's efficacy. The O-Ph-PEG1 linker in this molecule has been designed to confer specific properties:

  • Rigidity and Pre-organization: The phenyl (Ph) group introduces a degree of rigidity to the linker. This can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty of forming the ternary complex.

  • Hydrophilicity: The short polyethylene (B3416737) glycol (PEG1) moiety enhances the aqueous solubility of the PROTAC molecule, which can improve its overall physicochemical properties and cell permeability.

  • Vector and Spacing: The linker provides the appropriate distance and vector to orient the target protein and VHL for efficient ubiquitin transfer.

Q3: My PROTAC synthesized with this linker shows low degradation efficiency. What are the common causes?

A3: Low degradation efficiency is a frequent challenge. Key factors to investigate include:

  • Inefficient Ternary Complex Formation: The stability and geometry of the ternary complex (Target Protein-PROTAC-VHL) are essential. If this complex is unstable or has an unfavorable conformation, degradation will be inefficient. The linker's length and composition are crucial for this.

  • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane. Although the PEG moiety is intended to improve solubility, other properties of the final PROTAC could hinder uptake.

  • Incorrect E3 Ligase Choice: Ensure that VHL is expressed in your cell line of interest. If VHL expression is low, consider using a PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN).

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive ternary complex. This leads to a paradoxical decrease in degradation at higher doses. Always perform a wide dose-response experiment to identify the optimal concentration range.

Q4: How do I remove the Boc protecting group to couple my target ligand?

A4: The Boc (tert-butyloxycarbonyl) group is typically removed under acidic conditions. A common method is to treat the compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The resulting free amine can then be coupled to a carboxylic acid on your target protein ligand using standard amide coupling reagents like HATU or HOBt.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Troubleshooting Steps
No or Weak Target Degradation 1. Poor cell permeability of the final PROTAC.2. Low expression of VHL in the cell model.3. Unfavorable ternary complex geometry.4. PROTAC instability in cell culture media.1. Perform a cell permeability assay (e.g., PAMPA).2. Confirm VHL expression via Western Blot or qPCR in your target cells.3. Synthesize analogs with different linker lengths (e.g., PEG2, PEG3) or attachment points on the warhead.4. Assess PROTAC stability in media over time using LC-MS.
"Hook Effect" Observed Formation of non-productive binary complexes at high PROTAC concentrations.1. Perform a wide dose-response curve (e.g., from pM to high µM range) to identify the optimal degradation concentration (DC50) and maximal degradation (Dmax).2. Use lower concentrations in subsequent experiments.3. Directly measure ternary complex formation using biophysical assays (e.g., TR-FRET, AlphaLISA) to correlate with degradation data.
Biochemical assay shows ternary complex formation, but no degradation in cells. 1. Poor cell permeability.2. PROTAC is an efflux pump substrate.3. Lysosomal degradation of the PROTAC.1. As above, assess cell permeability.2. Co-incubate with known efflux pump inhibitors.3. Co-treat with lysosomal inhibitors (e.g., bafilomycin A1) to see if degradation is rescued.
Low Synthesis Yield during Coupling 1. Incomplete Boc deprotection.2. Suboptimal coupling reaction conditions.1. Confirm complete deprotection by LC-MS before proceeding.2. Optimize coupling agents (e.g., HATU, HOBt, EDC), base (e.g., DIPEA), and reaction time.

Data Presentation

As a case study, we will consider "PROTAC EED degrader-1", which utilizes a VHL ligand and a phenyl-PEG linker to target the EED subunit of the Polycomb Repressive Complex 2 (PRC2). The data below is representative of the performance of such a PROTAC.

Table 1: In Vitro Performance of EED-Targeted PROTAC with (S,R,S)-AHPC-Ph-PEG Linker

Parameter Value Description Cell Line
Binding Affinity to EED (pKD) 9.02 ± 0.09 Logarithmic dissociation constant, indicating high-affinity binding to the target protein. N/A (Biochemical)
PRC2 Inhibition (pIC50) 8.17 ± 0.24 Logarithmic concentration causing 50% inhibition of PRC2's enzymatic activity. N/A (Biochemical)

| Cellular Proliferation (GI50) | 45 nM | Concentration causing 50% growth inhibition after 14 days of treatment. | Karpas422 |

Table 2: Cellular Degradation Profile of EED-Targeted PROTAC (1 µM)

Protein Time to Onset of Degradation
EED 1-2 hours
EZH2 1-2 hours

| SUZ12 | 1-2 hours |

Data is based on studies of EED-targeted PROTACs which demonstrate the rapid degradation of not only the direct target (EED) but also associated complex members (EZH2, SUZ12).

Experimental Protocols

Below are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.

Protocol 1: Synthesis of the Final PROTAC

This protocol describes the final coupling step after the Boc group has been removed from (S,R,S)-AHPC-O-Ph-PEG1-NH2.

  • Boc Deprotection:

    • Dissolve this compound in a 20% Trifluoroacetic Acid (TFA) solution in Dichloromethane (DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

    • Remove the solvent and TFA under reduced pressure to yield the amine salt.

  • Amide Coupling:

    • Dissolve the target protein ligand (with a terminal carboxylic acid), the deprotected linker-amine salt, and a coupling agent such as HATU (1.2 eq) in an anhydrous solvent like DMF.

    • Add a non-nucleophilic base, such as DIPEA (3.0 eq), to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction (e.g., with water) and purify the final PROTAC product by preparative HPLC.

    • Confirm the product identity and purity by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for Protein Degradation
  • Cell Treatment:

    • Plate cells (e.g., Karpas422) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a desired time period (e.g., 2, 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Immunoblotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against your target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software to determine DC50 and Dmax values.

Protocol 3: TR-FRET Assay for Ternary Complex Formation
  • Reagent Preparation:

    • Prepare recombinant, tagged proteins: His-tagged VHL/ElonginB/ElonginC (VBC) complex and GST-tagged target protein.

    • Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

    • Prepare fluorescent antibodies: Anti-His-Europium (Eu) (donor) and Anti-GST-d2 (acceptor).

  • Assay Procedure (384-well plate):

    • Add a constant concentration of the GST-tagged target protein and His-tagged VBC complex to each well.

    • Add serial dilutions of the PROTAC to the wells. Include a no-PROTAC control.

    • Incubate at room temperature for 60-90 minutes to allow for complex formation.

    • Add the donor (Anti-His-Eu) and acceptor (Anti-GST-d2) antibodies.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 620 nm for Eu and 665 nm for d2).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates ternary complex formation. The characteristic "hook effect" may be observed at high concentrations.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-Linker-Warhead Target Target Protein (e.g., EED) PROTAC->Target Binds Warhead VHL VHL E3 Ligase PROTAC->VHL Binds AHPC TernaryComplex Target-PROTAC-VHL Ub Ubiquitin TernaryComplex->Ub Ubiquitination PolyUb Poly-ubiquitinated Target Protein Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Degraded->PROTAC Recycling

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: Low/No Degradation CheckPerm 1. Assess Cell Permeability (PAMPA) Start->CheckPerm PermIssue Permeability Issue? CheckPerm->PermIssue CheckVHL 2. Check VHL Expression (WB/qPCR) VHLExpr VHL Expressed? CheckVHL->VHLExpr CheckTernary 3. Assess Ternary Complex Formation (TR-FRET) TernaryFormed Ternary Complex Forms? CheckTernary->TernaryFormed CheckStab 4. Check PROTAC Stability (LC-MS) StabIssue PROTAC Stable? CheckStab->StabIssue PermIssue->CheckVHL Yes RedesignLinker Redesign Linker (Physicochem Props) PermIssue->RedesignLinker No VHLExpr->CheckTernary Yes ChangeLigase Change E3 Ligase (e.g., to CRBN) VHLExpr->ChangeLigase No TernaryFormed->CheckStab Yes RedesignGeom Redesign Linker/Warhead (Geometry) TernaryFormed->RedesignGeom No ModifyStructure Modify Structure for Improved Stability StabIssue->ModifyStructure No Success Problem Solved StabIssue->Success Yes RedesignLinker->Success ChangeLigase->Success RedesignGeom->Success ModifyStructure->Success

Caption: Troubleshooting workflow for low PROTAC activity.

Why is my (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc PROTAC not cell-permeable?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers and troubleshooting steps for researchers encountering issues with PROTAC cell permeability, with a specific focus on the query regarding (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc.

Question: Why is my this compound PROTAC not cell-permeable?

Answer: The lack of cell permeability in your this compound molecule is likely due to a combination of factors inherent to its structure and the general challenges associated with PROTAC design. PROTACs are large molecules that often operate "beyond the Rule of Five" (bRo5), making cell permeability a common hurdle.[1]

Specifically for your molecule:

  • (S,R,S)-AHPC: This is a derivative of the VHL E3 ligase ligand.[2][3]

  • -O-Ph-PEG1-: This constitutes a short, relatively rigid ether/phenyl-PEG linker.

  • -NH-Boc: The tert-Butyloxycarbonyl (Boc) group is a protecting group, not a "warhead" designed to bind a specific Protein of Interest (POI).

Therefore, the molecule described is technically an intermediate or a control substance, not a functional PROTAC capable of inducing protein degradation. However, its chemical properties still govern its ability to cross the cell membrane. The primary reasons for its poor permeability are likely its high molecular weight (MW) and a large polar surface area (PSA), which are characteristic of most PROTACs.[4]

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from within a cell.[4] They consist of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[4]

PROTAC_Mechanism cluster_cell Intracellular Space cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Binds POI Target Protein (POI) POI_bound POI POI->POI_bound Binds E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound Binds POI_bound->PROTAC_bound E3_bound->PROTAC_bound Ub Ubiquitin PolyUb Poly-Ubiquitinated POI Ub->PolyUb Ubiquitination Proteasome Proteasome PolyUb->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of action for a PROTAC molecule.
Q2: Why is cell permeability a common challenge for PROTACs?

PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da.[1] This size, combined with a high number of hydrogen bond donors/acceptors and a large polar surface area, places them in a chemical space where passive diffusion across the lipid bilayer of the cell membrane is difficult.[4][5] These properties are often summarized as being "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of smaller drug molecules.[1]

Q3: What key physicochemical properties influence PROTAC cell permeability?

Several properties are critical for determining a PROTAC's ability to cross the cell membrane. A careful balance of these factors is required for optimal cell entry.

Physicochemical PropertyImpact on PermeabilityRationaleCitations
Molecular Weight (MW) High MW generally decreases permeability.Larger molecules have more difficulty diffusing across the cell membrane. PROTACs are typically >800 Da.[1][5]
Lipophilicity (LogP) An optimal range is required.Too low, and the molecule won't enter the lipid membrane. Too high can cause poor solubility or membrane retention. An ALogP of 3-5 is often a good target.[1][6]
Polar Surface Area (PSA) High PSA decreases permeability.A large polar surface makes it difficult for the molecule to pass through the nonpolar lipid bilayer.[4]
Hydrogen Bond Donors (HBD) A high number of HBDs decreases permeability.HBDs increase polarity and the energy required to shed the water solvation shell before entering the membrane.[5][7]
Hydrogen Bond Acceptors (HBA) A high number of HBAs decreases permeability.Similar to HBDs, HBAs contribute to the overall polarity of the molecule.[5][7]
Conformational Flexibility High flexibility can be detrimental.Rigid linkers can improve permeability by reducing the entropic penalty of membrane crossing. However, some flexibility can allow for "chameleon-like" behavior where the molecule folds to hide polar groups.[8][9]
Intramolecular H-Bonds (IMHB) Can increase permeability.The formation of internal hydrogen bonds can shield polar groups from the solvent, effectively reducing the molecule's apparent polarity and size, making it more membrane-compatible.[5][9]
Q4: How can I improve the cell permeability of my PROTAC?

Improving cell permeability often requires iterative chemical modifications. Consider the following strategies:

  • Linker Optimization: The linker is the most flexible component for modification.[10]

    • Replace flexible PEG linkers with more rigid alkyl or aromatic linkers.[8]

    • Incorporate cyclic structures like piperazine (B1678402) or piperidine (B6355638) to increase rigidity and solubility.[7][11]

    • Reduce the number of hydrogen bond donors by replacing amide bonds with esters.[6]

  • Reduce Polarity: Minimize the Polar Surface Area (PSA) and the number of hydrogen bond donors/acceptors where possible without sacrificing binding affinity.[7]

  • Promote Intramolecular Hydrogen Bonding: Design the PROTAC to favor a folded, "chameleon-like" conformation in nonpolar environments by introducing groups that can form internal hydrogen bonds.[9]

  • Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved once inside the cell to release the active PROTAC.[7][8]

Troubleshooting Guide: Low Cell Permeability

If your PROTAC shows good biochemical activity (i.e., forms a ternary complex in vitro) but poor cellular activity, low cell permeability is a primary suspect.[1] Follow this workflow to diagnose and address the issue.

Troubleshooting_Workflow cluster_low_perm Low Permeability cluster_good_perm Good Permeability start Start: PROTAC shows poor cellular degradation activity check_permeability 1. Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_permeability analyze_props 2a. Analyze Physicochemical Properties (MW, LogP, TPSA) check_permeability->analyze_props Permeability is LOW check_engagement 2b. Confirm Intracellular Target Engagement (CETSA, NanoBRET) check_permeability->check_engagement Permeability is ACCEPTABLE redesign 3a. Redesign PROTAC (Modify Linker, Reduce Polarity) analyze_props->redesign resynthesize 4a. Re-synthesize and Re-test redesign->resynthesize end_loop Iterate Design resynthesize->end_loop check_ternary 3b. Verify In-Cell Ternary Complex Formation (Co-IP) check_engagement->check_ternary check_ub 4b. Check for Ubiquitination and Proteasome Activity check_ternary->check_ub end_other Problem is downstream of cell entry check_ub->end_other end_loop->check_permeability

Figure 2: A logical workflow for troubleshooting poor PROTAC activity.

Key Experimental Protocols

Accurate assessment of cellular permeability is a critical step in developing effective PROTACs.[12] Below are protocols for two standard assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[12][13] It is cost-effective for early-stage screening.

Methodology:

  • Prepare Acceptor Plate: Add buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Coat Donor Plate: Coat the microfilter of a 96-well donor plate with an artificial membrane solution (e.g., phosphatidylcholine in dodecane).

  • Prepare Compounds: Dissolve the test PROTAC and control compounds (high and low permeability) in a suitable buffer. Add these solutions to the donor plate wells.

  • Assemble PAMPA Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubate: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) to allow for compound diffusion.

  • Analyze: Separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability (Pₑ) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.[1]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_acceptor 1. Prepare Acceptor Plate (Buffer) coat_donor 2. Coat Donor Plate Filter (Lipid Solution) prep_acceptor->coat_donor prep_compound 3. Prepare Compound Solutions (PROTAC + Controls) coat_donor->prep_compound add_compound 4. Add Compounds to Donor Plate prep_compound->add_compound assemble 5. Assemble Sandwich (Donor on Acceptor) add_compound->assemble incubate 6. Incubate (e.g., 4-16 hours) assemble->incubate measure 7. Measure Concentrations (LC-MS/MS) incubate->measure calculate 8. Calculate Permeability Coefficient (Pe) measure->calculate

Figure 3: Experimental workflow for the PAMPA assay.
Caco-2 Permeability Assay

This cell-based assay uses a monolayer of human Caco-2 cells, which mimic the intestinal epithelium.[13] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[7][12]

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for approximately 21 days until they form a differentiated, confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare Transport Buffer: Use a buffered salt solution (e.g., HBSS, pH 7.4).

  • Apical to Basolateral (A→B) Permeability:

    • Add the test PROTAC and controls to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both chambers for analysis.

  • Basolateral to Apical (B→A) Permeability:

    • Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber. This helps identify active efflux.

  • Analyze: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions. The ratio of B→A to A→B (Efflux Ratio) can indicate if the PROTAC is a substrate for efflux transporters.[12]

References

Technical Support Center: Enhancing In Vivo Stability of AHPC-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AHPC-containing PROTACs. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo stability of PROTACs that utilize the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ligase.[1] Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to advance your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor in vivo stability of AHPC-containing PROTACs?

A1: The in vivo stability of PROTACs is often compromised by several factors stemming from their unique structure. These molecules are significantly larger than traditional small-molecule drugs, often falling into the "beyond Rule of 5" chemical space.[2] Key challenges include:

  • Metabolic Instability: PROTACs are susceptible to metabolism by enzymes, primarily Cytochrome P450s (CYPs) in the liver.[3][4] The linker, warhead, or the AHPC ligand itself can be sites of oxidation or hydrolysis.[4][5] Aldehyde oxidase (AOX) can also be involved in the metabolism of heterocyclic components.[5]

  • Poor Physicochemical Properties: Due to their high molecular weight (typically 700-1000 Da) and often lipophilic nature, PROTACs can suffer from poor aqueous solubility and low cell permeability.[2][6] This can lead to aggregation, inefficient cellular uptake, and poor oral bioavailability.[2][3]

  • Chemical Instability: Certain chemical motifs within the PROTAC structure can be unstable in aqueous solutions or under physiological pH, leading to degradation and loss of activity.[3]

Q2: How does the linker component influence the stability of an AHPC-based PROTAC?

A2: The linker is a critical determinant of a PROTAC's overall stability and performance.[1] It is not merely a spacer but actively influences the molecule's properties:

  • Metabolic Hotspot: The linker is often the most metabolically vulnerable part of a PROTAC.[5] Long, flexible alkyl or polyethylene (B3416737) glycol (PEG) chains can be prone to enzymatic degradation.[3]

  • Physicochemical Properties: The linker's composition affects solubility and permeability. Incorporating PEG moieties can enhance aqueous solubility, while replacing flexible linkers with more rigid structures like a 1,4-disubstituted phenyl ring can improve cellular permeability.[1][7]

  • Ternary Complex Formation: The length and rigidity of the linker are crucial for the stable formation of the ternary complex (Target Protein-PROTAC-VHL), which is essential for degradation efficacy.[8]

Q3: What are the common metabolic "soft spots" on the AHPC-VHL ligand itself?

A3: While the linker is a primary site of metabolism, the AHPC ligand can also be modified by metabolic enzymes. Common metabolic pathways include oxidation by CYP enzymes.[5] Identifying these "soft spots" through metabolite identification studies is crucial for designing more stable next-generation molecules.

Q4: Can metabolites of a PROTAC interfere with its activity?

A4: Yes, metabolites can compete with the parent PROTAC for binding to the target protein or the E3 ligase.[6][9] This competition can reduce the formation of the productive ternary complex, leading to a decrease in degradation efficiency, similar to the "hook effect".[6] Therefore, metabolite profiling is a critical step in preclinical screening.[9]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Action(s)
Low in vivo efficacy despite good in vitro potency. Poor pharmacokinetic (PK) properties (e.g., rapid clearance, low exposure).1. Conduct in vivo PK studies in rodents to determine exposure levels (AUC), half-life (t½), and clearance (Cl). 2. Perform in vitro metabolic stability assays (liver microsomes, hepatocytes) to identify metabolic liabilities.[5] 3. Consider formulation strategies, such as amorphous solid dispersions, to improve solubility and bioavailability.[5]
High metabolic instability in liver microsome assay. Presence of metabolic "soft spots" in the linker or ligands.1. Perform metabolite identification studies using LC-MS/MS to pinpoint the sites of metabolism. 2. Introduce metabolically inert groups (e.g., fluorine, deuterium) at identified hotspots to block enzymatic modification.[3] 3. Modify the linker by changing its length, composition (e.g., replacing alkyl chains with heterocyclic scaffolds), or attachment points.[3][7][10]
Poor oral bioavailability. Low aqueous solubility and/or poor cell permeability.1. Improve solubility by incorporating polar motifs (e.g., basic nitrogen in aromatic rings) into the linker.[7][10] 2. Enhance permeability by optimizing the linker to reduce polarity and the number of rotatable bonds.[7] 3. Design PROTACs capable of forming intramolecular hydrogen bonds to create a more compact, membrane-permeable conformation.[3][7] 4. Investigate the effect of administration with food, as biorelevant buffers have been shown to improve the solubility of some PROTACs.[7]
High variability in animal studies. Inconsistent formulation or dosing; saturation of the degradation machinery.1. Ensure the formulation is homogenous and stable. 2. Perform dose-escalation studies to identify the optimal therapeutic window and avoid the "hook effect," where high concentrations can inhibit ternary complex formation.[11]
Observed toxicity in animal models. Off-target effects of the PROTAC or its metabolites.1. Conduct global proteomics to assess changes in the cellular proteome and identify off-target protein degradation.[5] 2. Characterize the pharmacological activity of major metabolites to ensure they do not have undesirable effects.[5]

Data Presentation

Table 1: Impact of Structural Modifications on PROTAC Pharmacokinetics (Illustrative Data)

PROTAC IDModificationt½ (h)CL (mL/min/kg)Oral Bioavailability (%)
PROTAC-AParent Molecule (PEG Linker)0.5150< 5
PROTAC-BDeuteration at metabolic hotspot1.28015
PROTAC-CPEG linker replaced with alkyl chain0.81208
PROTAC-DAlkyl linker replaced with piperazine2.54530

Note: This table contains illustrative data to demonstrate the potential impact of modifications. Actual results will vary based on the specific PROTAC and biological system.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance and metabolic half-life of an AHPC-containing PROTAC.[5]

Materials:

  • Test PROTAC compound

  • Pooled human or mouse liver microsomes (HLM or MLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in DMSO (e.g., 10 mM). Create a working solution by diluting the stock in buffer.

  • Reaction Setup: In a 96-well plate, add phosphate buffer, the PROTAC working solution (final concentration typically 1 µM), and liver microsomes.[5]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[5]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[5]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the mixture to cold ACN containing an internal standard.[3][5]

  • Sample Preparation: Centrifuge the plate to precipitate the microsomal proteins.[5]

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.[3][5]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[5]

Protocol 2: Western Blot for In-Cell PROTAC Efficacy

Objective: To determine the concentration-dependent degradation of a target protein induced by a PROTAC.[1]

Materials:

  • Cell line expressing the target protein

  • Test PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer system (PVDF membrane)

  • Primary antibodies (against target protein and loading control, e.g., Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[1]

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.[1]

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[1]

Visualizations

G cluster_0 Phase 1: Stability Assessment cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Outcome Start Synthesize Novel AHPC-PROTAC InVitro In Vitro Stability Assays (Microsomes, Plasma) Start->InVitro PK_Study In Vivo PK Study (Rodent) InVitro->PK_Study Sufficiently Stable Met_ID Metabolite ID (LC-MS/MS) InVitro->Met_ID Metabolically Unstable Optimized Optimized PROTAC with Improved Stability PK_Study->Optimized Good PK Profile Redesign Rational Redesign: - Block Hotspots - Modify Linker - Improve Properties Met_ID->Redesign Redesign->Start Re-synthesize

Caption: Troubleshooting workflow for improving PROTAC in vivo stability.

G cluster_0 cluster_1 Warhead Target-Binding Warhead Linker Linker Warhead->Linker Met1 Oxidation Warhead->Met1 AHPC AHPC Ligand (VHL Recruiter) Linker->AHPC Linker->Met1 Met2 Hydrolysis Linker->Met2 Met3 N-dealkylation Linker->Met3 AHPC->Met1

Caption: Common metabolic liabilities of an AHPC-containing PROTAC.

References

Technical Support Center: Refining PROTAC® Design to Reduce Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Proteolysis Targeting Chimera (PROTAC®) design to minimize non-specific binding and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of PROTAC® technology?

A1: PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (protein of interest or POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the E3 ligase into close proximity with the POI, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the target protein.[1] This polyubiquitination marks the POI for degradation by the cell's proteasome, leading to its selective removal.[1]

Q2: What are the primary causes of non-specific binding and off-target effects with PROTACs?

A2: Non-specific binding and off-target effects of PROTACs can stem from several factors:

  • Promiscuous Warhead: The ligand targeting the POI may have affinity for other proteins with similar binding domains, leading to their unintended degradation.

  • E3 Ligase Ligand Activity: The E3 ligase-recruiting ligand itself may have independent biological activities. For instance, pomalidomide-based ligands for the Cereblon (CRBN) E3 ligase can independently degrade certain zinc-finger proteins.[2]

  • Unstable Ternary Complex: The formation of a stable and productive ternary complex (POI-PROTAC®-E3 ligase) is crucial for selective degradation. Poorly designed linkers can lead to the formation of unstable or non-productive complexes with off-target proteins.[3]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes (POI-PROTAC® or E3 ligase-PROTAC®) that are not conducive to degradation, which can lead to off-target pharmacology.[4]

Q3: How does the linker composition and length influence PROTAC® specificity?

A3: The linker is a critical determinant of a PROTAC's efficacy and selectivity.[5][6] Its properties dictate the geometry and stability of the ternary complex:

  • Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating favorable protein-protein interactions. A linker that is too short may prevent complex formation, while one that is too long could lead to unproductive binding modes.[]

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Common linker types include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, as well as more rigid structures containing cyclic moieties like piperazine (B1678402) or piperidine.[5][6]

  • Attachment Points: The points at which the linker connects to the two ligands are crucial for the correct orientation of the POI and E3 ligase within the ternary complex.[6]

Q4: Which E3 ligases are most commonly used in PROTAC® design, and does the choice of E3 ligase affect selectivity?

A4: The most commonly utilized E3 ligases in PROTAC® development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] The choice of E3 ligase can significantly impact selectivity because different E3 ligases have distinct substrate specificities and are expressed at varying levels in different tissues.[10] Leveraging the tissue-specific expression of an E3 ligase can be a strategy to enhance the targeted degradation of a POI in specific cell types while minimizing effects elsewhere.[10]

Troubleshooting Guides

Problem 1: High levels of off-target protein degradation observed in proteomics studies.
Potential Cause Recommended Solution
Non-selective target-binding ligand ("warhead"). 1. Optimize the Warhead: Synthesize and test analogs of the warhead with modifications designed to increase its selectivity for the intended target. 2. Computational Modeling: Use structural biology and computational modeling to identify key interactions between the warhead and the target protein to guide the design of more selective binders.
Intrinsic activity of the E3 ligase ligand. 1. Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce off-target degradation of zinc-finger proteins.[2] 2. Switch E3 Ligase: If modifications are not feasible or effective, consider designing a new PROTAC® that utilizes a different E3 ligase (e.g., VHL instead of CRBN).
Suboptimal linker design leading to non-productive ternary complexes with off-target proteins. 1. Vary Linker Length and Composition: Synthesize a library of PROTACs with systematic variations in linker length and rigidity to empirically determine the optimal design for selective on-target degradation. 2. Change Linker Attachment Points: Altering the connection points of the linker on the warhead and/or E3 ligase ligand can significantly impact the geometry of the ternary complex and improve selectivity.
Problem 2: Inconsistent or no degradation of the target protein.
Potential Cause Recommended Solution
Poor cell permeability of the PROTAC®. 1. Assess Cell Permeability: Use assays like the NanoBRET™ Target Engagement assay under both live-cell and permeabilized-cell conditions to determine if the PROTAC® is entering the cell and engaging its target.[11] 2. Modify Physicochemical Properties: Adjust the linker composition to balance hydrophilicity and hydrophobicity. For example, incorporating PEG moieties can improve solubility, while more hydrophobic alkyl chains may enhance cell permeability.[6]
Formation of an unstable or unproductive ternary complex. 1. Biophysical Analysis: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the PROTAC® to both the target protein and the E3 ligase individually (binary interactions) and together (ternary complex formation).[12] 2. Linker Optimization: As described above, systematically modify the linker to promote the formation of a stable and productive ternary complex.
Low expression of the recruited E3 ligase in the cell line. 1. Confirm E3 Ligase Expression: Use Western Blot or qPCR to verify the expression levels of the targeted E3 ligase in your experimental cell line. 2. Choose a Different Cell Line: If E3 ligase expression is low, switch to a cell line known to have higher expression levels.
"Hook Effect" at high PROTAC® concentrations. 1. Perform a Wide Dose-Response Experiment: Test the PROTAC® over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[13] 2. Use Lower Concentrations: If a hook effect is observed, subsequent experiments should be performed at concentrations at or below the optimal degradation concentration (DC50).

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of linker design on PROTAC® efficacy.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [5]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether122580
Alkyl/Ether131.690
Alkyl/Ether141.390
Alkyl/Ether162.590

Table 2: Comparison of Flexible and Rigid Linkers for BRD4 Degradation [5]

PROTACLinker TypeDC50 (nM)Dmax (%)
Parent PROTACFlexible (PEG)54Exhibited degradation
Modified PROTACRigid (Disubstituted Alkene)27More potent degradation

Detailed Experimental Protocols

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol describes the quantitative analysis of target protein degradation in response to PROTAC® treatment.[14]

1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency on the day of treatment. b. Prepare serial dilutions of the PROTAC® in complete growth medium. Ensure the final solvent (e.g., DMSO) concentration is consistent across all treatments and does not exceed 0.1%. c. Treat cells with the diluted PROTAC® for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Repeat the wash steps and then probe the membrane for a loading control protein (e.g., GAPDH, β-actin).

4. Data Analysis: a. Detect the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control band intensity for each sample. d. Calculate the percentage of protein remaining relative to the vehicle control. e. Plot the percentage of remaining protein against the logarithm of the PROTAC® concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines a method to assess the formation and stability of the POI-PROTAC®-E3 ligase ternary complex.[12]

1. Surface Preparation: a. Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.

2. Binary Interaction Analysis (Optional but Recommended): a. To determine the binding kinetics of the PROTAC® to the E3 ligase, flow solutions of the PROTAC® at various concentrations over the immobilized E3 ligase surface. b. To determine the binding kinetics of the PROTAC® to the target protein, a separate experiment can be performed by immobilizing the target protein and flowing the PROTAC® over the surface.

3. Ternary Complex Formation Analysis: a. Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC® and varying concentrations of the target protein. b. Inject these pre-incubated mixtures over the E3 ligase-immobilized sensor surface. c. Monitor the binding response in real-time to observe the formation of the ternary complex.

4. Data Analysis: a. Fit the sensorgram data to appropriate kinetic models to determine the association (ka) and dissociation (kd) rate constants, and the binding affinity (KD) for both binary and ternary interactions. b. A significant increase in binding response when both the PROTAC® and target protein are present compared to the PROTAC® alone indicates the formation of a ternary complex.

Protocol 3: NanoBRET™ Target Engagement Assay

This assay measures the binding of a PROTAC® to its target protein or E3 ligase within intact cells.[15][16]

1. Cell Preparation: a. Transfect cells with a vector expressing the target protein or E3 ligase fused to NanoLuc® luciferase. b. Plate the transfected cells in a 96-well plate and incubate overnight.

2. Assay Procedure: a. Prepare serial dilutions of the PROTAC® in Opti-MEM® I Reduced Serum Medium. b. Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the NanoLuc® fusion protein) and the PROTAC® dilutions to the cells. c. Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. d. Incubate the plate at 37°C for 2 hours.

3. Data Acquisition and Analysis: a. Measure the filtered luminescence at 460nm (donor) and 610nm (acceptor) using a plate reader. b. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. c. Plot the NanoBRET™ ratio against the PROTAC® concentration and fit the data to a competitive binding curve to determine the IC50 value, which reflects the intracellular affinity of the PROTAC® for its target.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targets for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC®-mediated protein degradation.

Caption: Troubleshooting workflow for off-target effects.

Experimental_Workflow Start Design and Synthesize PROTAC® Candidate Biophysical Biophysical Characterization (SPR, ITC) - Binary Binding (POI, E3) - Ternary Complex Formation Start->Biophysical Cellular_Engagement Cellular Target Engagement (NanoBRET™) - Intracellular Affinity - Cell Permeability Biophysical->Cellular_Engagement Degradation_Assay Cellular Degradation Assay (Western Blot) - Determine DC50 and Dmax Cellular_Engagement->Degradation_Assay Selectivity_Check Is degradation selective for the target protein? Degradation_Assay->Selectivity_Check Proteomics Quantitative Proteomics - Global protein profiling - Identify off-targets Selectivity_Check->Proteomics No Lead_Candidate Lead Candidate Selectivity_Check->Lead_Candidate Yes Refine_Design Refine PROTAC® Design (Linker, Warhead, E3 Ligand) Proteomics->Refine_Design Refine_Design->Start

Caption: Experimental workflow for PROTAC® evaluation.

References

Validation & Comparative

A Comparative Guide to Validating EED Protein Degradation by (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "PROTAC EED degrader-1," a proteolysis-targeting chimera synthesized using the (S,R,S)-AHPC-based VHL ligand and a PEG linker, with alternative molecules designed to degrade the epigenetic regulator Embryonic Ectoderm Development (EED). EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key player in gene silencing, making it a compelling target in oncology. This document outlines the performance of these degraders, supported by experimental data, and provides detailed protocols for validation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery. "PROTAC EED degrader-1" operates by simultaneously binding to the EED protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin tags to EED, marking it for degradation by the proteasome. Notably, the degradation of EED often leads to the co-degradation of other PRC2 components, such as EZH2 and SUZ12, effectively dismantling the entire complex.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC EED degrader-1 Ternary EED-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds EED EED (Target Protein) EED->Ternary Binds VHL VHL (E3 Ligase) VHL->Ternary Recruited Ub_EED Polyubiquitinated EED Ternary->Ub_EED Ubiquitination Proteasome Proteasome Ub_EED->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of EED degradation by PROTAC EED degrader-1.

Comparative Performance of EED Degraders

The efficacy of PROTACs is typically quantified by their DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific DC50 and Dmax values for "PROTAC EED degrader-1" are not publicly available, its biological activity has been characterized. Below is a comparison with other known EED-targeting PROTACs.

CompoundTarget Engagement (pKD/IC50)Degradation Potency (DC50)Maximum Degradation (Dmax)Cell LineE3 Ligase
PROTAC EED degrader-1 pKD: 9.02 (EED binding)[1][2]; pIC50: 8.17 (PRC2 inhibition)[1][2]Not ReportedNot ReportedKarpas422VHL[1][2]
PROTAC EED degrader-2 pKD: 9.27 (EED binding)[3][4]; pIC50: 8.11 (PRC2 inhibition)[3][4]Not ReportedNot ReportedKarpas422VHL[3][4]
UNC6852 IC50: 247 nM (EED binding)[1]EED: 0.79 µM[5][6]; EZH2: 0.3 µM[5][6]EED: 92%[5][6]; EZH2: 75%[5][6]HeLaVHL[5]
EED: 0.61 µM[5]; EZH2: 0.67 µM[5]EED: 94%[5]; EZH2: 96%[5]DB
UNC7700 Not ReportedEED: 111 nM[7]; EZH2: 275 nM[7]EED: 84%[7]; EZH2: 86%[7]DBVHL[7]

Note: pKD represents the negative logarithm of the dissociation constant, with a higher value indicating stronger binding. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Non-Degrader Alternatives: EED Inhibitors

An alternative strategy to counteract the function of the PRC2 complex is through small molecule inhibitors that block the activity of EED without inducing its degradation.

CompoundMechanism of ActionTarget Engagement (IC50)
EED226 Allosteric inhibitor of PRC2, binds to the H3K27me3 binding pocket of EED.[8]Not specified in search results.
MAK683 Binds to the EED pocket, disrupting the PRC2 complex.[9]Not specified in search results.

Experimental Protocols for Validation

Accurate validation of protein degradation is crucial. The following are standard protocols used to characterize PROTACs like "PROTAC EED degrader-1".

Experimental_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Times) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (EED, EZH2, SUZ12, Loading Control) lysis->western ubiquitination Ubiquitination Assay (Immunoprecipitation & Western Blot) lysis->ubiquitination dc50 DC50/Dmax Determination western->dc50 end End: Data Analysis dc50->end ubiquitination->end viability->end

Caption: General workflow for validating PROTAC-mediated protein degradation.
Western Blotting for Protein Degradation

This is the most common method to visualize and quantify the reduction in target protein levels.

  • Cell Culture and Treatment: Plate cells (e.g., Karpas422) and allow them to adhere. Treat with a range of concentrations of the PROTAC (e.g., 0.1, 1, and 3 µM) for a specified duration (e.g., 48 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[7]

  • Detection and Analysis: Visualize protein bands using an ECL chemiluminescence detection kit. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[7]

DC50 and Dmax Determination

These parameters are calculated from the dose-response curve of the Western Blot data.

  • Procedure: Perform a Western Blot as described above with a wider and more granular range of PROTAC concentrations.

  • Data Analysis: Quantify the band intensity for the target protein at each concentration, normalized to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the DC50 and Dmax values.[5]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (VHL complex), ubiquitin, ATP, and the purified target protein (EED).

  • PROTAC Addition: Add the PROTAC to the reaction mixture. Include a negative control without the PROTAC.

  • Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.

  • Analysis: Stop the reaction and analyze the products by Western Blot using an anti-EED or anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated EED will indicate a positive result.

Signaling Pathway Context: PRC2 in Gene Regulation

The PRC2 complex, of which EED is a crucial scaffolding member, plays a vital role in maintaining transcriptional repression by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). By degrading EED, PROTACs disrupt this process, leading to the reactivation of tumor suppressor genes.

PRC2_Signaling PRC2 PRC2 Complex (EED, EZH2, SUZ12) Histone Histone H3 PRC2->Histone Methylates Degradation PRC2 Degradation H3K27me3 H3K27me3 Gene Target Gene H3K27me3->Gene Silences Repression Transcriptional Repression Activation Gene Activation PROTAC PROTAC EED degrader-1 PROTAC->PRC2 Targets Degradation->Gene Allows Expression

Caption: The role of PRC2 in gene silencing and its disruption by EED degraders.

By employing the rigorous validation methods outlined in this guide, researchers can effectively characterize novel EED-targeting PROTACs and objectively compare their performance against existing alternatives, thereby accelerating the development of new epigenetic therapies.

References

A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and a diverse array of ligands has been developed to recruit it. This guide provides a comprehensive comparison of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc , a derivative of the well-established VHL ligand VH032, with other prominent VHL ligands. This analysis is supported by available experimental data on binding affinity and degradation performance, alongside detailed experimental protocols to aid in the evaluation of novel VHL-based PROTACs.

Executive Summary

Quantitative Comparison of VHL Ligands

The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the binding affinity of its VHL ligand and the subsequent degradation efficiency of the target protein. The following tables summarize key performance metrics for VH032, the parent compound of (S,R,S)-AHPC, and other notable VHL ligands.

Table 1: VHL Binding Affinity of Core Ligands

LigandStructureBinding Affinity (Kd) to VHLAssay MethodReference
VH032(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide185 nM[1]Isothermal Titration Calorimetry (ITC)[1]
VH101A derivative of VH032 with improved binding44 nMSurface Plasmon Resonance (SPR)[2]
VH298A potent VHL inhibitorNot specifiedNot specified
cis-Hydroxyproline AnalogsVHL ligands with modified proline stereochemistryVariable (µM to nM range)Various

Table 2: Degradation Performance of PROTACs Utilizing VH032 Derivatives

PROTACTarget ProteinVHL Ligand MoietyDC50DmaxCell LineReference
PROTAC 139BRD4Heterocyclic derivative of VH0323.3 nM97%PC3[2][3]
PROTAC 139BRD4Heterocyclic derivative of VH0320.87 nM96%EOL-1[2][3]
GMB-475BCR-ABL1(S,R,S)-AHPC1.11 µM (IC50 for degradation)Not specifiedBa/F3[4][5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for evaluating VHL ligands.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC-induced degradation of a target protein.

Experimental_Workflow Experimental Workflow for VHL Ligand Evaluation cluster_0 In Vitro Binding Assays cluster_1 Cellular Degradation Assays TR_FRET TR-FRET SPR SPR Western_Blot Quantitative Western Blot HiBiT Nano-Glo® HiBiT Synthesis Synthesize this compound and corresponding PROTAC Binding_Affinity Determine Kd/IC50 for VHL binding Synthesis->Binding_Affinity Degradation_Potency Determine DC50 and Dmax Synthesis->Degradation_Potency Binding_Affinity->TR_FRET Binding_Affinity->SPR Conclusion Compare performance with other VHL-based PROTACs Binding_Affinity->Conclusion Degradation_Potency->Western_Blot Degradation_Potency->HiBiT Degradation_Potency->Conclusion

Caption: Workflow for characterizing VHL ligands.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. The following are detailed protocols for key assays used to characterize VHL ligands and their corresponding PROTACs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Binding Affinity

This assay is used to determine the binding affinity (IC50) of a test compound to the VHL E3 ligase complex in a competitive binding format.

Materials:

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged)

  • Terbium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled VHL ligand (e.g., a BODIPY-conjugated VH032 derivative)[2]

  • Test compound: this compound

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, non-binding surface plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should typically span from picomolar to micromolar.

  • Reagent Preparation: Prepare a master mix containing the VBC complex, terbium-labeled antibody, and the fluorescent VHL ligand at their optimized concentrations (typically in the low nanomolar range).

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the serially diluted test compound to the wells of the 384-well plate. Include wells for positive control (no test compound) and negative control (no VBC complex).

  • Reaction Initiation: Add an equal volume (e.g., 5 µL) of the master mix to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm for Terbium) and acceptor (e.g., 665 nm for the fluorescent ligand) wavelengths after a time delay (e.g., 100 µs).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (Kd) of biomolecular interactions in real-time. It can also be adapted to study the formation of the ternary POI-PROTAC-VHL complex.[6]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or NTA chip for His-tagged proteins)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Recombinant VHL complex (ligand to be immobilized)

  • Test compound (analyte)

  • Running Buffer: (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.0)

Procedure:

  • Ligand Immobilization: Immobilize the VHL complex onto the sensor chip surface according to the manufacturer's instructions. A control surface should be prepared in parallel (e.g., a blank surface or one with an irrelevant protein).

  • Analyte Preparation: Prepare a series of dilutions of the test compound in running buffer.

  • Binding Measurement: Inject the analyte dilutions over the ligand and control surfaces at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

  • Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Ternary Complex Analysis: To assess ternary complex formation, pre-incubate the PROTAC with a near-saturating concentration of the target protein before injecting it over the immobilized VHL surface.[6]

  • Data Analysis: Subtract the response from the control surface from the ligand surface response. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

Quantitative Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol is used to quantify the extent of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC synthesized from this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from nM to µM range) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7][8]

Conclusion

This compound is a promising VHL ligand for the development of novel PROTACs, building upon the well-established foundation of the VH032 scaffold. While direct quantitative data for this specific molecule is not yet widely published, the provided comparative data for its parent compound and other derivatives, along with the detailed experimental protocols, offer a robust framework for its evaluation. Researchers can utilize the methodologies outlined in this guide to characterize the binding affinity and degradation efficacy of PROTACs constructed with this compound, enabling a direct comparison with existing VHL-based degraders and facilitating the advancement of targeted protein degradation therapeutics.

References

A Comparative Guide to (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc and CRBN-Recruiting Ligands in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed comparison between PROTACs employing the von Hippel-Lindau (VHL) E3 ligase-recruiting conjugate, (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, and those utilizing the widely adopted class of Cereblon (CRBN)-recruiting ligands. This analysis is intended for researchers, scientists, and drug development professionals aiming to make informed decisions in the design and optimization of novel protein degraders.

Introduction to E3 Ligase Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for subsequent degradation by the proteasome.[1] While the human genome encodes over 600 E3 ligases, only a handful have been effectively harnessed for PROTAC technology, with VHL and CRBN being the most prominent.[2]

This compound is a ligand-linker conjugate designed to recruit the VHL E3 ligase.[3][4] The "(S,R,S)-AHPC" component, also known as VH032, is a derivative of the VHL ligand that binds to the VHL protein. The "-O-Ph-PEG1-NH-Boc" portion is a linker with a single polyethylene (B3416737) glycol unit and a Boc-protected amine, which allows for straightforward conjugation to a POI-binding ligand.[3][4]

CRBN-recruiting ligands are predominantly derived from the immunomodulatory imide drugs (IMiDs), namely thalidomide, lenalidomide, and pomalidomide (B1683931).[5] These small molecules are well-characterized binders of CRBN and have been extensively used in the development of clinically evaluated PROTACs.[]

Performance Comparison: VHL vs. CRBN Recruitment

The choice between a VHL-recruiting ligand like (S,R,S)-AHPC and a CRBN-recruiting ligand is a nuanced decision that can significantly impact a PROTAC's pharmacological profile.

Feature(S,R,S)-AHPC (VHL-recruiting)CRBN-recruiting Ligands (e.g., Pomalidomide)
Binding Affinity to E3 Ligase High affinity, with Kd values typically in the nanomolar range.Variable affinity depending on the IMiD derivative (Pomalidomide > Lenalidomide > Thalidomide).[7]
Degradation Efficiency (DC50) PROTACs using VHL ligands have demonstrated a wide range of DC50 values, often in the low nanomolar range.[7]PROTACs using CRBN ligands also frequently achieve low nanomolar DC50 values.[]
Maximal Degradation (Dmax) Often achieves >90% degradation.[7]Frequently reaches >90% degradation.[]
Off-Target Effects VHL-based PROTACs are generally considered to have a smaller promiscuity window, leading to high selectivity.[]CRBN-based PROTACs can exhibit off-target degradation of endogenous zinc finger transcription factors (neosubstrates).[9]
Physicochemical Properties VHL ligands are typically larger and may present greater challenges in achieving favorable drug-like properties.CRBN ligands are generally smaller and possess more drug-like characteristics.[5]
Tissue Expression VHL expression can be low in certain solid tumors, which might necessitate higher PROTAC concentrations.[]CRBN is more broadly expressed, making it a versatile choice for a wide range of targets.[]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation A 1. Cell Culture and Treatment (Treat cells with varying concentrations of PROTAC) B 2. Cell Lysis (Extract total protein) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to a membrane, e.g., PVDF) D->E F 6. Immunoblotting (Probe with primary and secondary antibodies) E->F G 7. Detection (Chemiluminescence imaging) F->G H 8. Data Analysis (Quantify band intensity to determine DC50 and Dmax) G->H

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[10]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-response range of the PROTAC or vehicle control for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[10]

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay measures the affinity of a ligand for its target E3 ligase.[11]

Principle: A fluorescently labeled tracer ligand binds to the E3 ligase, resulting in a high FP signal. An unlabeled test ligand (e.g., (S,R,S)-AHPC or a pomalidomide derivative) competes with the tracer for binding, causing a decrease in the FP signal.

Materials:

  • Purified recombinant E3 ligase (VHL or CRBN complex)

  • Fluorescently labeled tracer ligand (e.g., FITC-thalidomide for CRBN)

  • Test ligand

  • Assay buffer

  • Black, low-binding microtiter plate

  • Fluorescent microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test ligand.

  • In a microtiter plate, add the E3 ligase, fluorescent tracer, and varying concentrations of the test ligand or vehicle control.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Convert the FP signal to percent inhibition by comparing it to the control wells.

  • Plot the percent inhibition against the test ligand concentration and fit the data to a suitable model to determine the IC50, from which the binding affinity (Ki) can be calculated.[11]

Ternary Complex Formation Assays

Several biophysical methods can be used to characterize the formation and stability of the ternary complex, which is a critical determinant of PROTAC efficacy.[12]

  • Surface Plasmon Resonance (SPR): SPR can monitor the real-time binding kinetics of the PROTAC and the POI to an immobilized E3 ligase, providing on- and off-rates for the binary and ternary complexes.[]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interactions, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14]

  • NanoBRET/TR-FRET: These cell-based proximity assays use energy transfer between a donor and an acceptor fluorophore fused to the E3 ligase and the POI, respectively, to quantify ternary complex formation in living cells.[15]

Conclusion

The decision to use a VHL-recruiting ligand such as this compound or a CRBN-recruiting ligand is a critical step in PROTAC design and should be guided by the specific biological context of the target protein and the desired therapeutic application. CRBN ligands offer the advantages of smaller size and well-established chemistry, while VHL ligands may provide a more selective degradation profile with a lower risk of neosubstrate degradation.[5][] A thorough evaluation of both systems, employing the experimental protocols outlined in this guide, will enable the rational design of potent and selective protein degraders.

References

The Pivotal Role of PEG Linker Length in the Efficacy of AHPC PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how different polyethylene (B3416737) glycol (PEG) linker lengths impact the performance of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this document delves into the critical nature of the linker in optimizing the degradation of target proteins.

PROTACs represent a revolutionary therapeutic modality, hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Among the most utilized E3 ligase recruiters are those based on the AHPC scaffold, which engages the von Hippel-Lindau (VHL) E3 ligase.[3] The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[4][5]

The length of the PEG linker is a key parameter that must be empirically optimized for each target protein and E3 ligase pair.[4] A linker that is too short can lead to steric hindrance, preventing the formation of a productive ternary complex.[4] Conversely, an excessively long linker may result in an unstable complex, hindering efficient ubiquitination of the target protein.[4][5]

Comparative Efficacy of AHPC PROTACs with Varying PEG Linker Lengths

The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of AHPC PROTACs targeting different proteins. The key parameters for comparison are DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and Dmax (the maximum degradation of the target protein).[3]

Target ProteinPROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
Estrogen Receptor α (ERα)PROTAC 12PEG12>100~50MCF7[6]
Estrogen Receptor α (ERα)PROTAC 13PEG16~50>75MCF7[6][7]
FBXO22AHPC(Me)-C6-NH2Alkyl67799Jurkat[8]
p38α MAPKPROTAC APEG->1000<20HEK293[9]
p38α MAPKPROTAC BPEG-~100>80HEK293[9]

Note: The exact number of atoms for the PEG linkers in the p38α MAPK study was not specified but demonstrated a clear length-dependent effect.

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

Synthesis of an AHPC-PEG-Acid Linker

This protocol describes a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[3]

Materials:

  • (S,R,S)-AHPC hydrochloride[10]

  • Boc-protected PEG-amine linker

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker: Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF. Add HATU, HOBt, and DIPEA to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. Once complete, quench the reaction and purify the product by flash column chromatography.[3]

  • Deprotection of the carboxylic acid: Dissolve the purified product in a solution of TFA in DCM and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker. Confirm the product identity and purity by NMR and LC-MS.[3]

Western Blotting for Protein Degradation

This assay is used to visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[3]

Procedure:

  • Cell Lysis: Treat cells with the PROTAC at various concentrations for a specified time. Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.[3]

  • Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

Visualizing the Process: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear visual representation of the complex processes involved in AHPC-based PROTAC development and their mechanism of action.

PROTAC_Mechanism cluster_cell Cell PROTAC AHPC PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Synthesis 1. PROTAC Synthesis (Varying PEG Linker Lengths) Cell_Treatment 2. Cell Treatment (Dose-Response & Time-Course) Synthesis->Cell_Treatment Lysis 3. Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot 4. Western Blot Analysis Lysis->Western_Blot Data_Analysis 5. Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating PROTAC efficacy.

Linker_Efficacy_Relationship cluster_relationship Linker Length vs. Efficacy Too_Short Too Short Linker Efficacy PROTAC Efficacy Too_Short->Efficacy Low Efficacy (Steric Hindrance) Optimal Optimal Linker Length Optimal->Efficacy High Efficacy (Stable Ternary Complex) Too_Long Too Long Linker Too_Long->Efficacy Low Efficacy (Unstable Complex)

Caption: Logical relationship between linker length and PROTAC efficacy.

References

Validating (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc Mediated Degradation: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the targeted protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc building block. This linker-ligand conjugate incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Robust validation is critical to ensure that the observed reduction in a protein of interest (POI) is a direct consequence of the intended ubiquitin-proteasome pathway and not due to off-target effects or non-specific toxicity.

Here, we objectively compare a hypothetical VHL-recruiting PROTAC, termed VHL-PROTAC-POI , with an alternative system that recruits the Cereblon (CRBN) E3 ligase, CRBN-PROTAC-POI , to provide a broader context for validation. This guide includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.

Core Principles of PROTAC Validation

The validation of a PROTAC's mechanism of action hinges on demonstrating the following key events:

  • Formation of a Ternary Complex: The PROTAC must simultaneously bind to the POI and the recruited E3 ligase (VHL or CRBN).

  • Ubiquitination of the POI: The proximity induced by the ternary complex should lead to the poly-ubiquitination of the POI.

  • Proteasome-Dependent Degradation: The ubiquitinated POI is then recognized and degraded by the 26S proteasome.

The control experiments outlined below are designed to systematically verify each of these steps.

Comparative Analysis of Control Experiments

To rigorously validate PROTAC-mediated degradation, a series of control experiments are essential. The following tables summarize the expected outcomes for our hypothetical VHL-PROTAC-POI and a comparative CRBN-PROTAC-POI .

Table 1: Dose-Dependent Degradation of Target Protein

This experiment establishes the potency of the PROTAC in degrading the target protein.

Treatment GroupConcentration RangeExpected Outcome on POI LevelsRationale
VHL-PROTAC-POI 0.1 nM - 10 µMDose-dependent decrease, potentially exhibiting a "hook effect" at high concentrations.Demonstrates the catalytic nature of the PROTAC and the requirement for optimal ternary complex formation.
CRBN-PROTAC-POI 0.1 nM - 10 µMDose-dependent decrease, also with a potential "hook effect".Provides a benchmark for degradation efficiency with an alternative E3 ligase.
Vehicle Control (DMSO) -No change in POI levels.Establishes the baseline protein level.

Representative Data:

Western blot analysis showing dose-dependent degradation of BRD4 by the VHL-based PROTAC MZ1 and the CRBN-based PROTAC dBET1.[2]

Table 2: E3 Ligase-Dependence Controls

These controls confirm that the degradation is mediated by the intended E3 ligase.

Treatment GroupDescriptionExpected Outcome on POI LevelsRationale
Inactive Epimer Control A stereoisomer of the VHL ligand (e.g., (S,S,S)-AHPC) that does not bind to VHL.No degradation of the POI.Confirms that VHL binding is essential for PROTAC activity.
Competitive Ligand Pre-treatment with an excess of free VHL ligand (e.g., (S,R,S)-AHPC).Rescue of POI degradation.Demonstrates that the PROTAC competes for the same binding site on VHL.
CRBN-PROTAC-POI Control A PROTAC recruiting a different E3 ligase.Degradation of the POI.Shows that the POI is degradable via the ubiquitin-proteasome system, but through a different E3 ligase.

Representative Data:

Western blot data demonstrating that an inactive epimer of a VHL-based PROTAC fails to induce kinase degradation, confirming VHL-dependent activity.[3]

Table 3: Proteasome-Dependence Controls

This set of experiments verifies that the degradation of the POI is carried out by the proteasome.

Treatment GroupDescriptionExpected Outcome on POI LevelsRationale
VHL-PROTAC-POI + Proteasome Inhibitor Co-treatment with a proteasome inhibitor (e.g., MG132).Rescue of POI degradation.Confirms that the final step of the degradation pathway is proteasome-mediated.[4]
CRBN-PROTAC-POI + Proteasome Inhibitor Co-treatment with a proteasome inhibitor.Rescue of POI degradation.Validates the proteasome-dependence of the alternative degradation pathway.[4]
Proteasome Inhibitor Alone Treatment with MG132 only.No change or slight increase in POI levels.Shows the effect of proteasome inhibition on the basal turnover of the POI.

Representative Data:

Western blot analysis showing that pre-treatment with the proteasome inhibitor MG132 blocks the degradation of target proteins by a VHL-based PROTAC.[4]

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

G cluster_vhl VHL-Mediated Degradation VHL_PROTAC VHL-PROTAC-POI Ternary_VHL Ternary Complex (POI-PROTAC-VHL) VHL_PROTAC->Ternary_VHL bridges POI_VHL Protein of Interest (POI) POI_VHL->Ternary_VHL binds VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, CUL2, Rbx1) VHL_complex->Ternary_VHL binds Ub_POI_VHL Poly-ubiquitinated POI Ternary_VHL->Ub_POI_VHL Ubiquitination Ub Ubiquitin Ub->Ternary_VHL Proteasome_VHL 26S Proteasome Ub_POI_VHL->Proteasome_VHL Degradation Degraded_VHL Degraded Peptides Proteasome_VHL->Degraded_VHL

Caption: Signaling pathway for VHL-mediated protein degradation.

G cluster_crbn CRBN-Mediated Degradation CRBN_PROTAC CRBN-PROTAC-POI Ternary_CRBN Ternary Complex (POI-PROTAC-CRBN) CRBN_PROTAC->Ternary_CRBN bridges POI_CRBN Protein of Interest (POI) POI_CRBN->Ternary_CRBN binds CRBN_complex CRBN E3 Ligase Complex (CRBN, DDB1, CUL4A, ROC1) CRBN_complex->Ternary_CRBN binds Ub_POI_CRBN Poly-ubiquitinated POI Ternary_CRBN->Ub_POI_CRBN Ubiquitination Ub_CRBN Ubiquitin Ub_CRBN->Ternary_CRBN Proteasome_CRBN 26S Proteasome Ub_POI_CRBN->Proteasome_CRBN Degradation Degraded_CRBN Degraded Peptides Proteasome_CRBN->Degraded_CRBN

Caption: Signaling pathway for CRBN-mediated protein degradation.

G start Start: Cell Culture treatment Treatment: - VHL-PROTAC-POI - Inactive Control - Proteasome Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing: - Primary Ab (anti-POI) - Secondary Ab transfer->probing detection Detection & Quantification probing->detection end End: Data Analysis detection->end

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the levels of the POI after treatment with the PROTAC and controls.

Materials:

  • Cell line expressing the POI

  • VHL-PROTAC-POI, inactive epimer control, and CRBN-PROTAC-POI

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTACs or with a fixed concentration for the control experiments (e.g., pre-treating with MG132 for 1-2 hours before adding the PROTAC).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the POI. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cell lysates from treated cells (as in Protocol 1)

  • Antibody against the E3 ligase (e.g., anti-VHL) or the POI

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Methodology:

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or POI).

  • Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blot, probing for the POI and the E3 ligase.

Expected Outcome: In the presence of the active PROTAC, immunoprecipitating the E3 ligase should co-precipitate the POI, and vice-versa. This interaction should be absent in the vehicle and inactive control groups.

Protocol 3: Ubiquitination Assay

Objective: To detect the poly-ubiquitination of the POI.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

  • Immunoprecipitation: Lyse the cells under denaturing conditions and immunoprecipitate the POI.

  • Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and probe with an antibody against ubiquitin.

Expected Outcome: A high molecular weight smear or ladder of bands corresponding to poly-ubiquitinated POI should be observed in the PROTAC-treated sample, which is absent or significantly reduced in the control groups.

By systematically performing these control experiments, researchers can confidently validate that the degradation mediated by a PROTAC synthesized from this compound is a direct result of its intended mechanism of action. This rigorous approach is fundamental for the advancement of targeted protein degradation as a therapeutic modality.

References

A Comparative Guide to (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc PROTACs in EED-Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PROTACs incorporating the (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc linker-ligand conjugate, focusing on their application in targeting the Embryonic Ectoderm Development (EED) protein for degradation. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects.

Introduction to EED-Targeting PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. PROTACs targeting EED, a core component of the Polycomb Repressive Complex 2 (PRC2), have emerged as a promising therapeutic strategy in oncology. The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers.

The this compound moiety serves as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a linker, which can be further derivatized to incorporate a target-binding warhead. This guide focuses on EED-targeting PROTACs that utilize this specific VHL ligand and linker combination.

Quantitative Performance Comparison

The following table summarizes the binding affinity and functional activity of two prominent EED-targeting PROTACs, herein referred to as PROTAC EED degrader-1 and PROTAC EED degrader-2. PROTAC EED degrader-1 incorporates a derivative of the this compound structure. These PROTACs were developed to induce the degradation of EED and consequently the entire PRC2 complex.[1][2]

ParameterPROTAC EED degrader-1PROTAC EED degrader-2
Binding Affinity to EED (pKD) 9.02 ± 0.09[3][4]9.27 ± 0.05[5]
PRC2 Inhibition (pIC50) 8.17 ± 0.24[3]8.11 ± 0.09[5]
Cell Proliferation Inhibition (GI50 in Karpas422 cells) 45 nM (Day 14)[3]57 nM (Day 14)[5]

Note: pKD is the negative logarithm of the dissociation constant (KD), with a higher value indicating stronger binding affinity. pIC50 is the negative logarithm of the half-maximal inhibitory concentration, with a higher value indicating greater potency. GI50 is the concentration that causes 50% inhibition of cell growth.

Experimental Protocols

The following is a representative protocol for Isothermal Titration Calorimetry (ITC) experiments to determine the binding affinity of EED-targeting PROTACs. This protocol is based on established methodologies for PROTAC-protein interaction studies.

Objective: To measure the thermodynamic parameters (binding affinity (KD), enthalpy (ΔH), and stoichiometry (n)) of the interaction between an EED-targeting PROTAC and the EED protein.

Materials:

  • Purified recombinant human EED protein

  • EED-targeting PROTAC (e.g., PROTAC EED degrader-1)

  • ITC instrument (e.g., MicroCal PEAQ-ITC or similar)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), filtered and degassed

  • Syringe for titrant

  • Sample cell

Procedure:

  • Sample Preparation:

    • Dialyze the purified EED protein against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Dissolve the PROTAC in the same ITC buffer. A small percentage of DMSO may be used for initial solubilization, but the final concentration in both the protein and PROTAC solutions must be identical to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and PROTAC solutions using a suitable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for the PROTAC).

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with the ITC buffer.

    • Load the EED protein solution into the sample cell (typically 20-50 µM).

    • Load the PROTAC solution into the syringe (typically 10-fold higher concentration than the protein, e.g., 200-500 µM).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration, and discard this data point from the analysis.

    • Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) of the PROTAC solution into the EED protein solution.

    • Set the spacing between injections to allow the binding reaction to reach equilibrium (e.g., 150 seconds).

    • Stir the sample cell throughout the experiment to ensure proper mixing.

  • Control Experiment:

    • Perform a control titration by injecting the PROTAC solution into the ITC buffer alone to measure the heat of dilution. This data will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of PROTAC to EED.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

    • The fitting will yield the thermodynamic parameters: binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n).

Mandatory Visualizations

The following diagrams illustrate key concepts related to EED-targeting PROTACs.

EED_Signaling_Pathway cluster_PRC2 PRC2 Complex cluster_Pathways Downstream Signaling Pathways EZH2 EZH2 (Catalytic Subunit) SUZ12 SUZ12 (Scaffolding) EED EED (Core Component) RbAp46_48 RbAp46/48 Histone_H3 Histone H3 H3K27me3 H3K27me3 Histone_H3->H3K27me3 Methylation Transcriptional_Repression Transcriptional Repression H3K27me3->Transcriptional_Repression WNT WNT Signaling Transcriptional_Repression->WNT BMP BMP Signaling Transcriptional_Repression->BMP Other_Developmental_Genes Other Developmental Genes Transcriptional_Repression->Other_Developmental_Genes PRC2_Complex_Node->Histone_H3 HMT activity ITC_Workflow cluster_Preparation Sample Preparation cluster_Experiment ITC Experiment cluster_Analysis Data Analysis Dialysis Dialyze EED Protein in ITC Buffer PROTAC_Prep Prepare PROTAC in Identical ITC Buffer Concentration Determine Accurate Concentrations Load_Protein Load EED Protein into Sample Cell Concentration->Load_Protein Load_PROTAC Load PROTAC into Syringe Concentration->Load_PROTAC Titration Perform Serial Injections of PROTAC into EED Raw_Data Record Heat Change (Thermogram) Titration->Raw_Data Integration Integrate Peaks to Determine Heat per Injection Binding_Isotherm Plot Heat vs. Molar Ratio Fitting Fit Data to Binding Model Results Obtain K_D, ΔH, n

References

A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis of VHL Ligand Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for the analysis of the binding of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. While specific experimental data for this exact molecule is not publicly available, this guide leverages data from its parent molecule, VH032, and its derivatives to provide a robust comparative framework. The guide also explores alternative biophysical techniques, namely Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC), offering a broader perspective on VHL ligand characterization.

Performance Comparison: SPR and Alternative Techniques

The selection of a biophysical assay for characterizing the binding of small molecules to VHL is critical for the development of potent and selective PROTACs (Proteolysis Targeting Chimeras). SPR, FP, and ITC are three commonly employed methods, each with distinct advantages and limitations.

Parameter Surface Plasmon Resonance (SPR) Fluorescence Polarization (FP) Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Measures the change in polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.Measures the heat change associated with a binding event.
Data Obtained Association rate (ka), Dissociation rate (kd), Dissociation constant (KD)Dissociation constant (KD), Inhibition constant (IC50)Dissociation constant (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)
Throughput Medium to HighHighLow to Medium
Sample Consumption Low (protein is immobilized)LowHigh
Labeling Requirement No (label-free)Yes (fluorescent probe required)No (label-free)
Key Advantage Provides real-time kinetic data (on and off rates).Homogeneous assay, suitable for high-throughput screening.Provides a complete thermodynamic profile of the interaction.
Considerations Potential for artifacts from protein immobilization and mass transport limitations.Susceptible to interference from fluorescent compounds.Requires relatively large amounts of pure protein and can be time-consuming.

Experimental Data for VHL Ligand Binding

The following table summarizes binding affinity data for various VHL ligands, including derivatives of the core (S,R,S)-AHPC (also known as VH032) scaffold, as determined by SPR, FP, and ITC. This data provides a valuable reference for the expected affinity range of novel VHL binders.

Ligand Technique Affinity (KD / IC50) Reference
VH032FPIC50 = 190 nM[Published Data]
Potent VHL Inhibitor (Compound 30)SPRKD < 40 nM[1]
Potent VHL Inhibitor (Compound 30)FPKD < 40 nM[1]
VHL Ligand for PROTACITCKD = 1.5 µM[Published Data]
MZ1 (PROTAC) binding to VHLSPRKD = 77 nM[2]
VH298FPIC50 = 44.0 nM[3]

Note: The binding affinity of this compound is expected to be in a similar nanomolar range to its parent compound, VH032, and its derivatives. The specific linker and modifications may influence the precise affinity, which necessitates direct experimental determination.

Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis

A typical SPR experiment to determine the binding kinetics of a VHL ligand involves the following steps:

  • Immobilization: The VHL protein complex (often VCB, consisting of VHL, Elongin B, and Elongin C) is immobilized on a sensor chip surface (e.g., a CM5 chip) via amine coupling.

  • Analyte Injection: A series of concentrations of the small molecule ligand (analyte), such as this compound, are injected over the immobilized VHL surface.

  • Data Acquisition: The change in the SPR signal (measured in response units, RU) is monitored in real-time during the association and dissociation phases.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Fluorescence Polarization (FP) Assay

FP competition assays are a common high-throughput method for screening VHL binders:

  • Assay Components: The assay mixture includes the VHL protein complex, a fluorescently labeled VHL ligand (tracer), and the unlabeled test compound.

  • Incubation: The components are incubated to allow for competitive binding to VHL.

  • Measurement: The fluorescence polarization of the tracer is measured. When the tracer is bound to the larger VHL protein, its rotation is slower, resulting in a higher polarization value.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound is used to calculate the IC50 value, which can be converted to a Ki (inhibition constant) or KD value.

Isothermal Titration Calorimetry (ITC)

ITC provides a detailed thermodynamic characterization of the binding interaction:

  • Sample Preparation: The VHL protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

Visualizations

SPR_Workflow cluster_prep Preparation cluster_experiment SPR Experiment cluster_analysis Data Analysis VHL_Protein VHL Protein Complex (VCB) Immobilization Immobilize VHL on Chip VHL_Protein->Immobilization Ligand This compound Analyte_Injection Inject Ligand Series Ligand->Analyte_Injection Sensor_Chip Sensor Chip (e.g., CM5) Sensor_Chip->Immobilization Immobilization->Analyte_Injection Data_Acquisition Real-time SPR Signal Monitoring Analyte_Injection->Data_Acquisition Sensorgram_Fitting Fit Sensorgrams to Binding Model Data_Acquisition->Sensorgram_Fitting Kinetic_Parameters Determine ka, kd, KD Sensorgram_Fitting->Kinetic_Parameters

Caption: Workflow for SPR analysis of VHL ligand binding.

VHL_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_vhl_complex VHL E3 Ligase Complex cluster_degradation Proteasomal Degradation cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α PHD PHDs HIF1a->PHD Prolyl Hydroxylation HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL HIF1a_OH->VHL Binding ElonginC Elongin C VHL->ElonginC Cul2 Cullin 2 VHL->Cul2 Ubiquitination Ubiquitination VHL->Ubiquitination ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation HIF-1α Degradation Proteasome->Degradation HIF1a_stable Stable HIF-1α HIF1b HIF-1β HIF1a_stable->HIF1b Dimerization HRE Hypoxia Response Elements HIF1b->HRE Binds to DNA Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: Simplified VHL signaling pathway in normoxia and hypoxia.

References

Safety Operating Guide

Proper Disposal of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC hydrochloride is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc should be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemically resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Unused or Expired Product: Any unwanted or expired this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the sink.[2]

  • Contaminated Materials: All materials that have come into contact with the compound are considered contaminated and must be disposed of as hazardous waste. This includes:

    • Gloves

    • Pipette tips

    • Vials and other containers

    • Bench paper or pads

    • Wipes used for cleaning spills

  • Solutions: All solutions containing this compound must be collected for chemical waste disposal.

2. Waste Collection and Storage:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[2]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Do not mix this waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.[3]

  • Solid Waste:

    • Collect all contaminated solid waste in a designated, puncture-resistant container or a clearly labeled, durable plastic bag intended for chemical waste.[2]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[2]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[4]

    • Keep waste containers closed except when adding waste.[5]

3. Institutional and Regulatory Compliance:

  • Consult Your Environmental Health and Safety (EHS) Department: Every research institution has an EHS department (or equivalent) with specific protocols for chemical waste disposal that comply with local, state, and federal regulations.[2] Always follow your institution's guidelines.

  • Waste Pickup: Contact your EHS department to schedule a pickup for your hazardous waste containers. Do not allow waste to accumulate in the laboratory for extended periods. Academic labs may have a maximum storage time of six months.[4]

4. Disposal of Empty Containers:

  • Thorough Rinsing: An empty container that held this compound must be properly rinsed before being discarded as non-hazardous waste.

  • First Rinse Collection: The first rinse of the container must be collected and disposed of as hazardous chemical waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5] Given the hazard profile of the related compound, collecting the first three rinses is a prudent measure.

  • Defacing Labels: Before disposing of the rinsed container, completely remove or deface the original chemical label to avoid confusion.[5]

  • Final Disposal: After thorough rinsing and drying, the container can typically be disposed of with regular laboratory glass or plastic waste, according to your institution's policies.[5]

Quantitative Data Summary

Waste TypeContainer RequirementLabelingDisposal Route
Solid this compound Sealed, labeled, chemically compatible container"Hazardous Waste", "this compound"EHS Pickup
Solutions containing the compound Leak-proof, screw-cap, chemically compatible container with secondary containment"Hazardous Waste", "this compound" and solvent(s)EHS Pickup
Contaminated lab supplies (gloves, tips, etc.) Puncture-resistant container or labeled chemical waste bag"Hazardous Waste", "Contaminated with this compound"EHS Pickup
First rinse of empty containers Collect in liquid hazardous waste containerAs per liquid wasteEHS Pickup
Thoroughly rinsed empty containers N/AOriginal label fully defacedRegular lab glass/plastic recycling/trash

Experimental Protocols Cited

This document refers to standard laboratory chemical waste handling procedures and does not cite specific experimental protocols for the use of this compound. The disposal procedures outlined are based on general best practices for chemical safety and waste management.

Logical Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound A Identify Waste (Unused chemical, contaminated items, solutions) B Segregate Waste Streams (Solid vs. Liquid) A->B G Rinse Empty Containers (Collect first rinse as hazardous) A->G C Select Appropriate Waste Container (Labeled, sealed, compatible) B->C D Collect Waste in Designated Area (Well-ventilated, secure) C->D E Consult Institutional EHS Protocols D->E F Arrange for EHS Waste Pickup E->F G->D Add rinse to liquid waste H Dispose of Rinsed Container (Deface label) G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, a bifunctional molecule utilized in targeted protein degradation research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its structural components and general best practices for handling potent, research-grade chemicals such as PROTACs (Proteolysis Targeting Chimeras).

Immediate Safety Precautions

This compound should be handled with care by trained personnel in a controlled laboratory environment. Based on the SDS for the closely related compound (S,R,S)-AHPC monohydrochloride, this substance should be considered harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles with side-shields or a full-face shield must be worn.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for tears or punctures before and during use.

  • Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, consider an impervious apron or coveralls.

  • Respiratory Protection: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][2]

Quantitative Data Summary

The following table summarizes the available physical and chemical data for this compound and its core structural analogue, (S,R,S)-AHPC. Note that specific toxicological data and occupational exposure limits for this compound are not available.

PropertyValueCompound
Molecular Formula C37H49N5O8SThis compound[3]
Molecular Weight 723.88 g/mol This compound[3]
Appearance Solid(S,R,S)-AHPC-Boc[4]
Boiling Point 967.5 ± 65.0 °C at 760 mmHgThis compound[3]
Density 1.2 ± 0.1 g/cm³This compound[3]
Storage Temperature -20°C to -80°C (under nitrogen for solutions)(S,R,S)-AHPC-O-Ph-PEG1-NH2[5][6]
GHS Hazard Statements H302, H315, H319, H335Based on (S,R,S)-AHPC monohydrochloride[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to ensure personnel safety and environmental protection. The following workflow outlines the key steps from receiving the compound to its final disposal.

G Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_spill Spill Management cluster_disposal Waste Disposal receiving Receiving: Inspect packaging for damage. Verify label information. storage Storage: Store at -20°C to -80°C. Keep container tightly sealed. receiving->storage Upon receipt ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) storage->ppe Begin Experiment fume_hood Work in a Fume Hood: Handle solid and prepare solutions. ppe->fume_hood weighing Weighing: Use a tared, sealed container. Minimize dust generation. fume_hood->weighing dissolution Dissolution: Add solvent slowly to the solid. Gently agitate to dissolve. weighing->dissolution waste_segregation Segregate Waste: Solid and liquid chemical waste. Sharps and contaminated PPE. dissolution->waste_segregation After Experiment spill_contain Contain Spill: Use absorbent pads for liquids. Gently cover solids. spill_cleanup Clean-Up: Wipe area with a suitable solvent. Place all materials in a sealed waste bag. spill_contain->spill_cleanup spill_report Report and Document: Inform EHS and supervisor. Complete incident report. spill_cleanup->spill_report waste_labeling Label Waste Container: - Full Chemical Name - Hazard Symbols - Accumulation Start Date waste_segregation->waste_labeling waste_collection Arrange for Collection: Contact Environmental Health & Safety (EHS) for licensed disposal. waste_labeling->waste_collection

Caption: Operational workflow for the safe handling and disposal of this compound.

Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Store the compound in a tightly sealed container in a freezer at -20°C to -80°C, as recommended for similar AHPC-PEG compounds.[5][6] Solutions should be stored under a nitrogen atmosphere.[4]

Handling and Solution Preparation:

  • Before handling, ensure you are wearing the appropriate PPE as outlined above.

  • Conduct all manipulations of the solid compound and the preparation of stock solutions within a certified chemical fume hood to minimize inhalation risk.[1][2]

  • To weigh the solid, use a tared, sealed container to prevent dust dispersion.

  • When preparing solutions, slowly add the solvent to the solid to avoid aerosolization. Gently agitate or sonicate until fully dissolved.

Spill Management:

  • For solid spills: Gently cover the material with a damp paper towel to avoid raising dust.

  • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect all contaminated materials using appropriate tools (e.g., tongs, dustpan) and place them into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal:

  • Chemical Waste: All solid waste and solutions containing this compound must be disposed of as hazardous chemical waste.

  • Segregation: Keep this waste stream separate from other, incompatible waste types.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should include the full chemical name and relevant hazard warnings.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must also be disposed of as hazardous waste.

  • Collection: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for proper collection and disposal in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.